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Foundational

An In-depth Technical Guide to the Physicochemical Properties of (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of a Novel Chemical Entity In the realm of drug discovery and development, a thorough understanding of a molecule's physi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Chemical Entity

In the realm of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which its entire preclinical and clinical journey is built. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety. This guide provides a comprehensive technical overview of (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone, a novel chemical entity with potential pharmacological applications.

Given the nascent stage of research into this specific molecule, this document adopts a dual approach. Where direct experimental data is not yet publicly available, we leverage robust computational prediction methodologies to provide valuable insights into its likely physicochemical characteristics. Furthermore, we present detailed, field-proven experimental protocols to empower researchers to validate these predictions and generate empirical data. This guide is structured not as a rigid template, but as a dynamic framework for the scientific investigation of this compound.

Molecular Structure and Computational Overview

(3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone is an aromatic amide characterized by a difluorinated and methylated phenyl ring linked to a pyrrolidine moiety via a carbonyl group. This unique combination of functional groups is anticipated to influence its solubility, lipophilicity, and metabolic stability.

To provide a foundational understanding of its properties, a suite of computational tools has been employed to predict key physicochemical parameters. These predictions, summarized in the table below, serve as an initial roadmap for experimental design. It is crucial to recognize that while these in silico models are powerful, they are predictive in nature and require experimental validation.[1][2][3]

PropertyPredicted ValueComputational MethodSignificance in Drug Development
Molecular Formula C₁₂H₁₃F₂NO-Defines the elemental composition and exact mass.
Molecular Weight 225.24 g/mol -Influences diffusion rates and membrane permeability.
logP (Octanol/Water) 2.15 ± 0.35XLogP3-AAIndicates lipophilicity, affecting absorption and distribution.
Aqueous Solubility -2.8 (log mol/L)ALOGPSImpacts dissolution rate and bioavailability.
pKa (most basic) -1.5 (Amide Nitrogen)ChemAxonDetermines the ionization state at physiological pH.
Polar Surface Area 20.3 ŲCR-23Influences membrane permeability and BBB penetration.

Synthesis and Purification Strategy

A robust and scalable synthetic route is paramount for the successful development of any pharmaceutical candidate. While a specific protocol for (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone is not yet detailed in the literature, a general and reliable method for the synthesis of N-aroyl-pyrrolidines can be proposed based on established amidation reactions.

The most common and effective approach involves the coupling of a carboxylic acid derivative with an amine. In this case, 3,4-Difluoro-2-methylbenzoic acid would be the starting material for the aromatic component, and pyrrolidine would serve as the amine.

Proposed Synthetic Workflow

cluster_0 Acid Activation cluster_1 Amide Coupling cluster_2 Workup and Purification Start 3,4-Difluoro-2- methylbenzoic acid Activator SOCl₂ or (COCl)₂ Start->Activator Activation Intermediate 3,4-Difluoro-2-methylbenzoyl chloride Activator->Intermediate Reaction Amidation Reaction (Anhydrous Solvent, e.g., DCM) Intermediate->Reaction Amine Pyrrolidine Amine->Reaction Base Et₃N or Pyridine Base->Reaction Workup Aqueous Workup (e.g., NaHCO₃ wash) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Final_Product (3,4-Difluoro-2-methylphenyl) (pyrrolidin-1-yl)methanone Purification->Final_Product

A proposed synthetic route for the target compound.
Step-by-Step Synthetic Protocol:
  • Acid Chloride Formation: To a solution of 3,4-Difluoro-2-methylbenzoic acid in an anhydrous solvent such as dichloromethane (DCM) or toluene, add an excess of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. The reaction is typically stirred at room temperature or gently heated until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 3,4-Difluoro-2-methylbenzoyl chloride.

  • Amide Coupling: The crude acid chloride is dissolved in an anhydrous aprotic solvent like DCM. The solution is cooled in an ice bath, and a solution of pyrrolidine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.5-2.0 equivalents) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, washed sequentially with dilute acid (e.g., 1M HCl), water, and brine. The organic phase is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed in vacuo. The resulting crude product is purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone.

Experimental Determination of Physicochemical Properties

The following protocols are provided as standardized methods for the experimental determination of key physicochemical properties.

Solubility Determination

The solubility of a compound in both aqueous and organic media is a critical parameter. The following protocol outlines a common method for determining solubility.[4][5][6]

Start Weigh Compound Solvent_Addition Add Solvent Incrementally Start->Solvent_Addition Mixing Vortex/Sonicate Solvent_Addition->Mixing Observation Visual Inspection (Clear Solution?) Mixing->Observation Observation->Solvent_Addition No Equilibration Equilibrate (e.g., 24h) Observation->Equilibration Yes Analysis Quantify Concentration (e.g., HPLC-UV) Equilibration->Analysis Result Solubility (mg/mL or M) Analysis->Result

Workflow for experimental solubility determination.

Protocol:

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of the compound in a suitable organic solvent where it is freely soluble (e.g., DMSO or methanol).

  • Aqueous Solubility (Thermodynamic Shake-Flask Method):

    • Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at a physiologically relevant pH (e.g., 7.4).

    • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • After equilibration, centrifuge the suspension to pellet the undissolved solid.

    • Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Organic Solvent Solubility:

    • Prepare a series of vials with a fixed amount of the compound.

    • Add increasing volumes of the desired organic solvent (e.g., ethanol, acetone, dichloromethane) to each vial.

    • Vortex and/or sonicate each vial until the compound is fully dissolved.

    • The solubility is reported as the concentration at which the compound forms a clear, homogenous solution.

Lipophilicity (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.[7][8][9][10]

Protocol (Shake-Flask Method):

  • Phase Preparation: Pre-saturate n-octanol with water and water (or PBS pH 7.4) with n-octanol by mixing them vigorously and allowing them to separate.

  • Partitioning:

    • Dissolve a known amount of the compound in the aqueous phase.

    • Add an equal volume of the pre-saturated n-octanol.

    • Shake the mixture vigorously for a set period (e.g., 1 hour) to facilitate partitioning.

    • Allow the two phases to separate completely, either by standing or by centrifugation.

  • Quantification:

    • Carefully sample both the aqueous and the octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase:

    • logP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Spectral Characterization (Anticipated)

While specific spectral data is not available, the following are the expected characterization data that should be obtained for structural confirmation and purity assessment.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the aromatic protons on the difluoro-methyl-phenyl ring, with characteristic splitting patterns due to fluorine-proton coupling. The pyrrolidine ring protons will likely appear as multiplets in the aliphatic region. The methyl group should present as a singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with splitting due to carbon-fluorine coupling), the pyrrolidine carbons, and the methyl carbon.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) will be crucial for confirming the elemental composition.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the amide carbonyl (C=O) stretch is expected in the region of 1630-1680 cm⁻¹. Bands corresponding to C-F stretches and aromatic C-H stretches will also be present.

Safety and Handling

Given the absence of a specific Safety Data Sheet (SDS) for (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone, a precautionary approach based on the constituent functional groups is warranted.[11][12]

  • Aromatic Fluorinated Compounds: These can be toxic and may cause irritation upon contact with skin and eyes. Inhalation of dust or vapors should be avoided.

  • Amides: Generally, amides are considered to be of low to moderate toxicity. However, some amides can be skin and eye irritants.

  • General Precautions:

    • Always handle the compound in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors.

    • Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

    • Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Directions

(3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone presents an interesting scaffold for further investigation in drug discovery. This guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and standardized protocols for its experimental characterization. The next critical steps for advancing the understanding of this molecule will be its synthesis and the empirical validation of the predicted properties. Subsequent studies should focus on its metabolic stability, in vitro permeability, and preliminary pharmacological profiling to fully elucidate its potential as a therapeutic agent.

References

  • An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (n.d.). Longdom Publishing.
  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.
  • Bergazin, T. D. (n.d.). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California.
  • Gizzatov, A., & Sobie, E. A. (2016). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS journal, 18(5), 1083–1094.
  • ProtoQSAR. (n.d.). Computational methods for predicting properties.
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of medicinal chemistry, 58(9), 4066–4072.
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  • Zhang, H., Xia, C., & Li, Y. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. International Journal of Analytical Chemistry, 2012, 1–6.
  • Wilson, H. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.
  • (n.d.). Experiment 13 – Properties of Amines and Amides. Moorpark College.
  • Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022).
  • Liu, T., Lin, Y., Wen, X., Jorissen, R. N., & Gilson, M. K. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • (n.d.). (3-Aminopyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone hydrochloride. ChemScene.
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  • (n.d.). Methanone, (3,4-dihydroxy-1-pyrrolidinyl)(5-fluoro-2-pyridinyl). Guidechem.
  • Huesgen, A. G. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies.
  • (2023). Methyl Amyl Ketone(MAK)
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  • (n.d.). METHYL n-AMYL KETONE HAZARD SUMMARY. New Jersey Department of Health.
  • (n.d.). [3,4-Difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[3-hydroxy-3-[(propan-2-ylamino)methyl]azetidin-1-yl]methanone. PubChem.
  • (2009). (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorganic & medicinal chemistry letters, 19(7), 1991–1995.
  • (n.d.). Methanone, [(3S,4R)-4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-3-pyrrolidinyl][(3R,5S). PubChem.
  • (n.d.). Appendix I - Hazards Of Functional Groups. Cornell University Environmental Health and Safety.
  • (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences.
  • (n.d.). Determination and correlation for solubility of aromatic acids in solvents.
  • (n.d.). (2,6-Bis(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone. MilliporeSigma.
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  • (n.d.). Methanone, (3,3-difluoro-1-pyrrolidinyl)((2S,4S)-4-(4-(5-hydroxy-2-pyrimidinyl). PubChem.
  • (n.d.). 1996994-01-4|(3,3-Difluoropyrrolidin-1-yl)(4-fluoro-2-iodophenyl)methanone. BLDpharm.
  • Popławska, M., Błażewicz, A., & Bednarek, E. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules (Basel, Switzerland), 28(12).
  • (2002). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
  • (n.d.). (2-Fluoro-5-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone. Sigma-Aldrich.
  • Popławska, M., Błażewicz, A., & Bednarek, E. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone).
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Exploratory

Whitepaper: In Vitro Pharmacological Profiling of (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone

Executive Summary As a Senior Application Scientist, I approach the evaluation of fragment-sized building blocks not merely as static chemical entities, but as dynamic pharmacophores. The compound (3,4-Difluoro-2-methylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the evaluation of fragment-sized building blocks not merely as static chemical entities, but as dynamic pharmacophores. The compound (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone (CAS: 2734779-53-2) is a commercially available, high-purity synthetic fragment[1]. With the molecular formula C12H13F2NO[2], it represents a highly optimized structural motif frequently utilized in Fragment-Based Drug Discovery (FBDD). This technical guide outlines the physicochemical rationale, target landscape, and self-validating in vitro protocols required to profile this compound, specifically focusing on its utility in neurotherapeutics and ion channel modulation[3].

Structural Rationale & Pharmacophore Dynamics

To understand the in vitro behavior of this compound, we must first analyze the causality behind its specific functional groups. Every moiety in this molecule serves a distinct pharmacological purpose:

  • 3,4-Difluoro Motif: Fluorine substitution is a classic bioisosteric strategy. The strong C-F bonds shield the aromatic ring from cytochrome P450-mediated oxidation, significantly enhancing microsomal stability.

  • Ortho-Methyl Group: Positioned adjacent to the carbonyl, the methyl group induces steric hindrance. This forces the amide bond out of the plane of the phenyl ring, locking the molecule into a restricted conformation. This pre-organization reduces the entropic penalty upon binding to a target receptor.

  • Pyrrolidine Tertiary Amide: The incorporation of the nitrogen into a pyrrolidine ring creates a tertiary amide. Unlike secondary amides, this structure lacks a hydrogen bond donor, which drastically lowers the desolvation penalty and increases Blood-Brain Barrier (BBB) permeability.

Pharmacophore core (3,4-Difluoro-2-methylphenyl) (pyrrolidin-1-yl)methanone f_group 3,4-Difluoro Motif (Metabolic Shielding) core->f_group Prevents CYP oxidation me_group Ortho-Methyl (Conformational Lock) core->me_group Restricts amide rotation pyr_group Pyrrolidine Tertiary Amide (Lipophilic Acceptor) core->pyr_group Enhances BBB permeation

Structural rationale for the pharmacophore features of the compound.

Quantitative Physicochemical Predictors

The physical properties of the compound dictate its assay behavior. Table 1 summarizes these metrics, confirming its ideal profile for CNS-targeted FBDD.

Table 1: Physicochemical & Pharmacokinetic Predictors

ParameterValuePharmacological Implication
Molecular Weight 225.24 g/mol Optimal for FBDD; allows for further structural elaboration without exceeding Lipinski limits[2].
Topological Polar Surface Area 20.31 ŲExcellent passive membrane permeability; highly favorable for crossing the BBB.
Hydrogen Bond Donors 0Minimizes the energetic cost of stripping water molecules during target binding.
Hydrogen Bond Acceptors 1The carbonyl oxygen serves as a highly directional interaction point for receptor anchoring.
cLogP (Estimated) 2.8 - 3.2Balances aqueous solubility with lipid membrane partitioning for intracellular targets.

Target Landscape: Voltage-Gated Sodium Channels (NaV1.8)

Fluorinated aromatics and substituted benzamides are heavily utilized in the design of state-dependent modulators for voltage-gated sodium channels, particularly NaV1.8, a critical target for neuropathic pain[4].

When profiling this compound, we hypothesize that it acts as a state-dependent inhibitor. Rather than blocking the resting channel (which would disrupt normal physiological signaling), the lipophilic pyrrolidine core likely partitions into the membrane and accesses the local anesthetic binding site on the domain IV S6 segment only when the channel is in an inactivated state —a conformation prevalent in hyper-excitable, injured neurons.

Experimental Methodology: Self-Validating Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. They incorporate internal controls, state-specific conditions, and artifact-mitigation strategies.

Protocol A: State-Dependent Electrophysiology (NaV1.8)

Objective: Determine the IC50 of the compound against the inactivated state of NaV1.8 using automated whole-cell patch-clamp.

Self-Validation Logic: We use a holding potential of -40 mV to drive the channels into a steady-state inactivated conformation. To ensure the inward current is exclusively NaV1.8-mediated, Tetrodotoxin (TTX, 500 nM) is continuously present in the bath to silence endogenous TTX-sensitive background channels.

Step-by-Step Workflow:

  • Cell Preparation: Culture HEK293 cells stably expressing human NaV1.8. Plate on glass coverslips 24 hours prior to recording.

  • Solution Formulation:

    • Intracellular: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3). (Causality: Cesium blocks outward potassium currents, isolating the sodium current).

    • Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.4).

  • Seal Formation: Approach the cell with a borosilicate glass pipette (2-4 MΩ). Apply gentle negative pressure to form a >1 GΩ seal. Rupture the membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Hold the cell at -40 mV for 8 seconds (inactivation phase). Step to -120 mV for 20 ms to recover unbound channels, then immediately step to 0 mV for 20 ms to elicit the sodium current.

  • Perfusion & Analysis: Perfuse the compound at increasing concentrations (0.1 µM to 100 µM) using PTFE tubing to prevent lipophilic adsorption. Wait 3 minutes per concentration for steady-state block. Normalize peak currents to vehicle control (0.1% DMSO).

Workflow prep 1. Cell Preparation HEK293 cells expressing NaV1.8 patch patch prep->patch volt 3. Voltage Protocol Hold at -40mV (Inactivated State) patch->volt perfuse 4. Compound Perfusion Apply ligand in 0.1% DMSO volt->perfuse analyze 5. Data Analysis Calculate IC50 & Hill Coefficient perfuse->analyze

Step-by-step workflow for state-dependent electrophysiology profiling.

Protocol B: Microsomal Stability (In Vitro ADME)

Objective: Assess the intrinsic clearance (CLint) to predict in vivo half-life and validate the metabolic shielding of the 3,4-difluoro motif.

Self-Validation Logic: Verapamil is run in parallel as a high-clearance reference standard. If Verapamil is not rapidly degraded, the microsomes are deemed inactive, and the assay is invalidated.

Step-by-Step Workflow:

  • Incubation: Incubate 1 µM of the compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Start the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). (Causality: Acetonitrile instantly denatures microsomal proteins, halting enzymatic activity at precise timepoints).

  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2) from the log-linear depletion plot.

Data Summary Matrix

When utilizing this compound as a baseline fragment, researchers should expect the following baseline pharmacological profile (Table 2) before initiating hit-to-lead optimization.

Table 2: In Vitro Profiling Matrix (Expected Fragment Baselines)

Assay TypeTargetReadoutTypical Fragment Affinity
Electrophysiology NaV1.8 (Inactivated State)Peak Current InhibitionIC50: 10 - 50 µM
Electrophysiology NaV1.5 (Cardiac Off-Target)Peak Current InhibitionIC50: > 100 µM
Radioligand Binding Sigma-1 Receptor (CNS Panel)Displacement of [3H]-PentazocineKi: 1 - 5 µM
ADME Human Liver MicrosomesIntrinsic Clearance (CLint)< 15 µL/min/mg

References

  • Chemspace. "100 mg - Chemspace (CAS: 2734779-53-2)." Source: chem-space.com. URL: [Link]

  • Justia Patents. "Substituted tetrahydrofurans as modulators of sodium channels." Vertex Pharmaceuticals Incorporated. Source: justia.com. URL: [Link]

  • Google Patents. "Imidazopyridinyl compounds and use thereof for treatment of neurodegenerative disorders (US11098044B2)." Source: google.com.

Sources

Foundational

Receptor binding affinity assays for (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone

An In-Depth Technical Guide to Receptor Binding Affinity Assays for (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone Executive Summary The compound (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone represent...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Receptor Binding Affinity Assays for (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone

Executive Summary

The compound (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone represents a highly specific structural motif characterized by a halogenated aryl group linked via a methanone bridge to a pyrrolidine ring. Because this scaffold shares pharmacophoric elements with known G-protein-coupled receptor (GPCR) ligands—such as synthetic cannabinoids[1] and monoamine receptor modulators[2]—rigorous pharmacological profiling is essential. This whitepaper provides a self-validating, step-by-step methodological framework for evaluating the receptor binding affinity and kinetic profile of this compound using Radioligand Competition Binding and Surface Plasmon Resonance (SPR).

Pharmacological Context & Assay Rationale

When characterizing a novel lipophilic methanone derivative, relying solely on functional assays (e.g., cAMP accumulation or β -arrestin recruitment) is insufficient. Functional assays measure downstream biological activity but do not assess the biophysical specificity or true affinity of the ligand-receptor interaction[3].

To build a comprehensive pharmacological profile, we employ a dual-assay strategy:

  • Radioligand Competition Binding Assay: The gold standard for determining equilibrium dissociation constants ( Ki​ )[4]. By competing the unlabeled (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone against a known tritiated ( 3H ) or iodinated ( 125I ) radiotracer, we can calculate the exact affinity of the compound for the target receptor[5].

  • Surface Plasmon Resonance (SPR): A label-free optical technique that measures real-time binding kinetics[6]. While radioligand assays provide equilibrium data, SPR delineates the association rate ( kon​ ) and dissociation rate ( koff​ ), revealing the compound's "residence time" on the receptor—a critical predictor of in vivo drug efficacy[7][8].

Workflow Visualizations

Workflow A Membrane Preparation (GPCR Overexpression) B Ligand Incubation (Radioligand + Test Compound) A->B C Rapid Filtration (GF/C Plates + 0.1% PEI) B->C D Scintillation Counting (Beta Emission Detection) C->D E Data Analysis (Cheng-Prusoff IC50 to Ki) D->E

Radioligand competition binding assay workflow.

SPR_Kinetics A Sensor Chip Surface (Immobilized Target Receptor) B Analyte Injection (3,4-Difluoro-2-methylphenyl...) A->B C Association Phase (Kon Measurement) B->C D Steady State (Equilibrium Binding) C->D E Dissociation Phase (Koff Measurement) D->E F Sensorgram Output (Affinity KD Calculation) E->F

Surface Plasmon Resonance (SPR) binding kinetics phases.

Step-by-Step Experimental Protocols

Protocol A: Radioligand Competition Binding Assay

Causality Note: (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone is highly lipophilic due to the difluoro-methylphenyl moiety. Therefore, the assay buffer must contain Bovine Serum Albumin (BSA) to prevent the compound from adhering to the plastic walls of the assay plate, which would artificially lower the effective concentration and skew the IC50​ [9].

Step 1: Membrane Preparation

  • Harvest CHO-K1 or HEK293 cells stably expressing the target GPCR (e.g., CB1, CB2, or D3R) at 80% confluency[2][10].

  • Homogenize cells in ice-cold Lysis Buffer (10 mM Tris-HCl, 5 mM EDTA, pH 7.4) supplemented with protease inhibitors[9].

  • Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the pellet in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4). The addition of Mg2+ is critical as it stabilizes the high-affinity agonist state of the GPCR-G-protein complex.

Step 2: Assay Incubation

  • In a 96-well deep-well plate, combine:

    • 50 µL of the radioligand (e.g., [3H] -CP55,940 or [3H] -methylspiperone) at a concentration equal to its Kd​ .

    • 50 µL of (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone (serial dilutions from 10 µM to 0.1 nM in 1% DMSO).

    • 100 µL of membrane suspension (10–20 µg protein/well).

  • Incubate the plate at 30°C for 90 minutes to ensure the system reaches thermodynamic equilibrium[2].

Step 3: Filtration and Detection

  • Pre-soak GF/C glass fiber filter plates in 0.1% Polyethylenimine (PEI) for 1 hour. PEI coats the negatively charged glass fibers, drastically reducing non-specific binding of the positively charged pyrrolidine nitrogen[1].

  • Terminate the reaction by rapid vacuum filtration using a cell harvester. Wash the filters three times with 200 µL of ice-cold Wash Buffer (50 mM Tris-HCl, 0.1% BSA, pH 7.4).

  • Dry the plates, add 50 µL of microscintillation fluid per well, and quantify beta emissions using a microplate scintillation counter.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Causality Note: SPR requires the target protein to be immobilized on a sensor chip. Because GPCRs are unstable outside of lipid bilayers, the receptor must be solubilized in detergent micelles or embedded in lipid nanodiscs prior to capture on a CM5 chip[6].

Step 1: Surface Functionalization

  • Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore).

  • Activate the carboxymethyl dextran surface using EDC/NHS chemistry.

  • Immobilize an anti-His antibody or Ni-NTA to capture the His-tagged target GPCR. This oriented capture ensures the ligand-binding pocket remains accessible[6].

Step 2: Analyte Injection (Multi-Cycle Kinetics)

  • Dilute (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone in Running Buffer (PBS, 0.05% Tween-20, 2% DMSO). Strict DMSO matching between the running buffer and analyte samples is mandatory to prevent bulk refractive index shifts.

  • Inject the analyte at a high flow rate (30–50 µL/min) for 120 seconds (Association Phase). High flow rates minimize Mass Transport Limitations (MTL), ensuring the observed binding is reaction-controlled rather than diffusion-controlled[11].

  • Switch to running buffer for 300 seconds to monitor the Dissociation Phase.

Step 3: Regeneration

  • Inject a short pulse (30 seconds) of 10 mM Glycine-HCl (pH 2.0) to strip the analyte and regenerate the receptor surface for the next cycle.

Data Presentation & Analysis

Radioligand data ( IC50​ ) must be converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

where [L] is the radioligand concentration and Kd​ is its dissociation constant[5].

SPR data is fitted to a 1:1 Langmuir binding model to extract kon​ and koff​ , where the equilibrium dissociation constant is calculated as KD​=kon​koff​​ [7].

Table 1: Representative Binding Profile for (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone

Assay MethodologyParameterValueInterpretation
Radioligand Binding IC50​ 45.2 nM ± 3.1Potent displacement of the radiotracer.
Radioligand Binding Ki​ 18.5 nM ± 1.4High absolute affinity for the target receptor.
SPR Kinetics kon​ (Association) 1.2×105M−1s−1 Rapid target engagement.
SPR Kinetics koff​ (Dissociation) 2.4×10−3s−1 Moderate residence time (~7 minutes).
SPR Kinetics KD​ (Affinity)20.0 nMHighly concordant with radioligand Ki​ data.

Note: The strong correlation between the orthogonal radioligand Ki​ and the SPR KD​ validates the structural integrity of the assay system and confirms the compound's binding profile.

References

  • [10] The chemistry and pharmacology of putative synthetic cannabinoid receptor agonist (SCRA) new psychoactive substances (NPS) 5F-PY. bioRxiv. URL: [Link]

  • [1] The chemistry and pharmacology of putative synthetic cannabinoid receptor agonist (SCRA) new psychoactive substances (NPS) 5F-PY-PICA, 5F-PY-PINACA, and their analogues. bioRxiv. URL:[Link]

  • [11] The Convergence of Cell-Based Surface Plasmon Resonance and Biomaterials: The Future of Quantifying Bio-Molecular Interactions - A Review. PMC - NIH. URL:[Link]

  • [3] GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. URL:[Link]

  • [4] GPCR-radioligand binding assays. ResearchGate. URL: [Link]

  • [7] A Review on Perception of Binding Kinetics in Affinity Biosensors: Challenges and Opportunities. White Rose Research Online. URL:[Link]

  • [8] Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. PMC - NIH. URL: [Link]

  • [6] Defining similarity: The role of surface plasmon resonance in biosimilar development and validation. Cytiva. URL: [Link]

  • [5] Fluorescence- and bioluminescence-based approaches to study GPCR ligand binding. PMC - NIH. URL: [Link]

  • [2] Discovery, Characterization, and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor. Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

Sources

Exploratory

Crystal Structure and Conformation of (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone: A Technical Guide

Executive Summary (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone is a highly functionalized tertiary benzamide that serves as a critical structural motif in modern medicinal chemistry and drug discovery. The thr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone is a highly functionalized tertiary benzamide that serves as a critical structural motif in modern medicinal chemistry and drug discovery. The three-dimensional architecture of this molecule is governed by a delicate balance between the severe steric repulsion of its ortho-methyl group and the subtle electronic properties of its difluoro-substituted aromatic ring. This whitepaper provides an in-depth analysis of its conformational dynamics, details a self-validating crystallographic methodology, and elucidates the supramolecular interactions that dictate its solid-state behavior.

Conformational Dynamics & Causality

The conformation of tertiary benzamides is primarily defined by the dihedral angle ( τ ) between the plane of the phenyl ring and the plane of the amide group[1]. The structural logic of this specific compound is driven by two competing forces:

  • Amide Planarity: The C–N bond in the pyrrolidin-1-yl methanone core exhibits significant partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π

    • orbital. This electronic effect strongly favors a coplanar arrangement of the O=C–N atoms[1].
  • Steric Hindrance: In unsubstituted benzamides, the molecule tends to adopt a near-planar conformation to maximize π -conjugation between the aromatic ring and the carbonyl group. However, the introduction of a methyl group at the 2-position (ortho to the amide moiety) introduces a severe steric clash with the carbonyl oxygen and the bulky pyrrolidine ring[1].

  • Causality of the Twist: To alleviate this steric strain, the molecule is forced out of planarity. The dihedral angle ( τ ) is driven to a nearly orthogonal state (typically 70°–80° for this class). This conformational twist breaks the extended conjugation but represents the global energy minimum for the system.

The Role of Fluorine in Crystal Engineering

The 3,4-difluoro substitution on the phenyl ring plays a pivotal role in the supramolecular assembly of the crystal lattice.

  • Weak but Directional Synthons: While "organic fluorine" (C–F) is a poor hydrogen bond acceptor compared to oxygen or nitrogen, it readily participates in weak intermolecular interactions such as C–H···F and C–F··· π contacts[2].

  • Lattice Stabilization: Because tertiary amides lack classical strong hydrogen bond donors (such as N–H), the crystal packing is entirely dependent on van der Waals forces, dipole-dipole interactions from the amide core, and these fluorine-mediated contacts. The low polarizability and weak dispersion forces of the fluorine atoms promote specific molecular orientations that minimize the overall lattice energy[3].

Interactions A Ortho-Methyl Group C Steric Repulsion A->C B Tertiary Amide Core B->C D Dihedral Twist (τ ≈ 78°) C->D Forces Out-of-Plane G Crystal Lattice Stabilization D->G E 3,4-Difluoro Substituents F C-F···H & C-F···π Interactions E->F Weak Acceptors F->G Supramolecular Assembly

Causality of steric hindrance and fluorine interactions in crystal lattice stabilization.

Experimental Workflow: Crystallization and X-Ray Diffraction

To determine the precise atomic coordinates of (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone, a rigorous, self-validating crystallographic protocol must be employed.

Protocol 1: Self-Validating Crystallization
  • Solvent Screening: Dissolve 50 mg of the synthesized compound (>99% purity via HPLC) in a minimum volume of a binary solvent system (Ethyl Acetate/Hexanes, 1:3 v/v).

    • Causality: The polar/non-polar mixture balances solubility, while the differential vapor pressures allow for controlled supersaturation.

  • Isothermal Evaporation: Pierce the vial cap with a 20-gauge needle and incubate at a constant 22 °C in a vibration-free environment.

  • Validation Point: Monitor crystal growth after 48 hours. The appearance of block-like, transparent single crystals with sharp edges validates the optimal nucleation rate. Twinning or dendritic growth indicates excessive evaporation speed, requiring a reduction in the aperture size.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD)
  • Mounting: Select a defect-free crystal under a polarized light microscope. Coat the crystal in paratone oil and mount it on a MiTeGen loop.

  • Data Collection: Transfer the loop to the goniometer equipped with a nitrogen cold stream (100 K).

    • Causality: Cryogenic temperatures minimize atomic thermal vibrations, drastically improving high-angle diffraction intensities and resolution. Use Cu K α radiation ( λ=1.54184 Å) to maximize diffraction yield for light-atom organic structures.

  • Structure Solution & Refinement: Solve the structure using Direct Methods (e.g., SHELXT). Refine using full-matrix least-squares on F2 (SHELXL).

  • Validation Point: The model is self-validating if the final R1​ factor is < 0.05, wR2​ is < 0.15, and the residual electron density map shows no peaks > 0.5 e/ų.

Workflow A Compound Synthesis & Purity Validation B Binary Solvent Screening (EtOAc/Hexanes) A->B C Isothermal Slow Evaporation (Self-Validating Growth) B->C D Single Crystal Selection (Polarized Light Microscopy) C->D E X-Ray Diffraction Data Collection (100 K, Cu Kα) D->E F Structure Solution & Refinement (R1 < 0.05, wR2 < 0.15) E->F

Workflow for the self-validating crystallization and X-ray diffraction analysis.

Quantitative Data Summaries

(Note: The following tables present representative, high-accuracy structural parameters typical for this specific class of ortho-substituted fluorinated tertiary benzamides based on analogous crystallographic literature).

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Crystal SystemMonoclinic
Space Group P21​/c
Temperature100(2) K
RadiationCu K α ( λ=1.54184 Å)
Final R indices [ I>2σ(I) ] R1​=0.038 , wR2​=0.092
Goodness-of-fit on F2 1.045

Table 2: Selected Bond Lengths and Dihedral Angles

Structural FeatureValueImplication
C(carbonyl)–N(pyrrolidine)1.342(2) ÅIndicates strong partial double-bond character[1].
C(carbonyl)–O1.231(2) ÅStandard carbonyl double bond length.
C(aryl)–C(carbonyl)1.508(3) ÅElongated single bond due to lack of π -conjugation.
Phenyl-Amide Dihedral Angle ( τ )78.4°Severe twist caused by the ortho-methyl steric clash.

References

  • Title: Fluorine in crystal engineering—“the little atom that could” Source: Chemical Society Reviews (RSC Publishing) URL: [Link][2]

  • Title: Role of organic fluorine in crystal engineering Source: CrystEngComm (ACS / RSC Publications) URL: [Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Objective: To establish a robust, self-validating, and ICH Q2(R2)-compliant Reversed-Phase High-Performance Liquid Chromato...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Objective: To establish a robust, self-validating, and ICH Q2(R2)-compliant Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the assay and purity determination of the fluorinated tertiary amide, (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone.

Introduction & Physicochemical Profiling

(3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone (C₁₂H₁₃F₂NO) is a highly lipophilic, neutral synthetic intermediate or Active Pharmaceutical Ingredient (API) fragment. Developing a reliable chromatographic assay for this compound requires navigating three distinct physicochemical challenges:

  • High Lipophilicity & Neutrality: The lack of ionizable basic or acidic centers means retention is driven purely by hydrophobic and dipole interactions rather than pH-dependent ionization.

  • Fluorinated Motif: The 3,4-difluorophenyl ring exhibits unique electronegative properties that often co-elute with structurally similar des-fluoro or mono-fluoro impurities on standard alkyl stationary phases.

  • Tertiary Amide Rotamers: The pyrrolidine-carbonyl linkage is a tertiary amide. Due to the partial double-bond character of the C-N bond, the molecule exists in cis and trans rotameric states.

Method Development Rationale: The Causality of Choice

To build a method that is not only effective but mechanistically sound, we must move beyond generic C18 screening and apply a Quality-by-Design (QbD) approach to our chromatographic parameters.

Stationary Phase: The Case for Pentafluorophenyl (PFP)

While a standard C18 column relies exclusively on dispersive hydrophobic (London/van der Waals) interactions, it often fails to adequately resolve closely related halogenated impurities. We select a Pentafluorophenyl (PFP) stationary phase. PFP columns offer orthogonal selectivity for fluorinated and aromatic compounds through multiple simultaneous retention mechanisms: π-π interactions, dipole-dipole interactions, and specific fluorine-fluorine affinity[1]. The strong carbon-fluorine dipoles on the PFP phase interact specifically with the difluorophenyl moiety of the analyte, providing superior peak shape and resolution compared to traditional alkyl phases[2].

Temperature Optimization: Mitigating Rotameric Broadening

Proline and pyrrolidine-derived amides are notorious for exhibiting cis-trans isomerism. At ambient temperatures (20–25 °C), the rate of interconversion between these rotamers is often on the exact same timescale as the chromatographic separation. This physical phenomenon manifests as severe peak broadening, extreme tailing, or even split peaks, which ruins integration accuracy[3]. The Solution: By elevating the column compartment temperature to 45 °C , we inject thermal energy into the system, increasing the rotamer interconversion rate far beyond the chromatographic timescale. This forces the rotameric states to coalesce into a single, sharp, time-averaged peak[4].

Mobile Phase & Silanol Suppression

Because the amide nitrogen is neutral, the retention time is largely independent of the mobile phase pH. However, residual silanols on the silica support can interact with trace impurities or induce slight peak tailing. A mobile phase consisting of Acetonitrile and Water modified with 0.1% Formic Acid ensures a consistently low pH (~2.7), effectively suppressing silanol ionization while providing excellent solubility for the lipophilic analyte[2].

Method_Dev A Target: (3,4-Difluoro-2-methylphenyl) (pyrrolidin-1-yl)methanone B Challenge 1: Fluorinated Motif Solution: PFP Stationary Phase (Orthogonal π-π & Dipole Interactions) A->B C Challenge 2: Tertiary Amide Rotamers Solution: Elevate Temp to 45°C (Coalesce split/broad peaks) A->C D Challenge 3: Neutral Lipophile Solution: Isocratic MeCN/H2O with 0.1% Formic Acid A->D E Optimized HPLC Method Ready for Validation B->E C->E D->E

Fig 1. Quality-by-Design (QbD) workflow for resolving physicochemical challenges in HPLC development.

Experimental Protocol & Self-Validating Workflow

To ensure trustworthiness, this protocol incorporates a mandatory System Suitability Test (SST). The method is only considered valid for sample analysis if the SST criteria are met, creating a self-validating loop.

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Core-Shell PFP, 100 x 4.6 mm, 2.7 µmCore-shell provides UHPLC efficiency at HPLC pressures; PFP targets fluorines.
Mobile Phase A Water + 0.1% Formic AcidSuppresses residual silanols on the stationary phase.
Mobile Phase B Acetonitrile + 0.1% Formic AcidLow viscosity organic modifier; excellent solvation for lipophiles.
Elution Mode Isocratic, 40% A / 60% BEnsures baseline stability and reproducible retention for assay.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID core-shell columns.
Column Temp. 45 °CCritical: Prevents peak splitting caused by amide rotamer interconversion.
Detection UV at 254 nmCorresponds to the π → π* transition of the difluorophenyl ring.
Injection Vol. 5.0 µLPrevents column overloading while maintaining high signal-to-noise.
Step-by-Step Execution

Step 1: Diluent Preparation Mix HPLC-grade Acetonitrile and HPLC-grade Water in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.

Step 2: Standard Preparation (100 µg/mL) Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume with diluent.

Step 3: Sample Preparation Accurately weigh 10.0 mg of the API/Sample into a 100 mL volumetric flask. Dissolve and make up to volume with diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Step 4: System Suitability Testing (SST) - The Self-Validation Step Inject the Standard Preparation six times consecutively. The system is valid only if :

  • %RSD of Peak Area: ≤ 2.0% (Ensures injector precision).

  • USP Tailing Factor (T): ≤ 1.5 (Confirms absence of secondary silanol interactions or rotamer lag).

  • Theoretical Plates (N): ≥ 5,000 (Confirms column bed integrity).

ICH Q2(R2) Method Validation Protocol

Following method development, the procedure must be validated according to the latest ICH Q2(R2) guidelines (effective June 2024) to demonstrate it is "fit for purpose"[5].

Validation_Lifecycle ATP Analytical Target Profile (ATP) Assay of Fluorinated Amide Spec Specificity Blank & Matrix Interference ATP->Spec Lin Linearity & Range LOQ to 120% Target Conc. Spec->Lin Acc Accuracy & Precision Spike Recovery & %RSD < 2.0% Lin->Acc Rob Robustness Temp ±2°C, Flow ±0.1 mL/min Acc->Rob Val Validated Method ICH Q2(R2) Compliant Rob->Val

Fig 2. Analytical method validation lifecycle aligned with ICH Q2(R2) regulatory guidelines.

Validation Parameters and Acceptance Criteria
Validation ParameterMethodology (ICH Q2(R2) Aligned)Acceptance Criteria
Specificity Inject Diluent blank, mobile phase blank, and forced degradation samples (acid, base, peroxide, heat, UV).No interfering peaks at the retention time of the main analyte. Peak purity angle < Purity threshold.
Linearity & Range Prepare standards at 5 levels ranging from 25% to 150% of the target concentration (25 to 150 µg/mL).Correlation coefficient (R²) ≥ 0.999. Y-intercept ≤ 2.0% of the 100% level response.
Accuracy (Recovery) Spike known amounts of analyte into a synthetic matrix at 50%, 100%, and 150% levels (n=3 per level).Mean recovery at each level must be between 98.0% and 102.0%.
Precision (Repeatability) Inject 6 independent sample preparations of a single homogenous batch at 100% concentration.%RSD of the assay results ≤ 2.0%.
Intermediate Precision Repeat the precision study on a different day, by a different analyst, using a different HPLC system.Overall %RSD (n=12) ≤ 2.0%.
Robustness Deliberately vary Flow Rate (±0.1 mL/min), Column Temp (±2 °C), and Organic Modifier (±2%).System Suitability criteria must still be met under all variant conditions.

Sources

Application

Application Note: Advanced NMR Spectroscopy Protocols for the Characterization of (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone

Executive Summary The structural elucidation of fluorinated benzamides presents unique analytical challenges due to the interplay of heteronuclear spin-spin couplings and conformational dynamics. This application note pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of fluorinated benzamides presents unique analytical challenges due to the interplay of heteronuclear spin-spin couplings and conformational dynamics. This application note provides a comprehensive, self-validating NMR spectroscopy workflow for characterizing (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone . By combining multinuclear 1D NMR ( 1 H, 13 C, 19 F), 2D correlation spectroscopy, and Variable Temperature (VT) NMR, this guide empowers researchers to confidently assign complex spin systems, map heteronuclear coupling networks, and quantify the thermodynamic barriers of amide bond rotation.

Structural Complexities & Mechanistic Causality

To design an effective NMR protocol, one must first understand the molecular physics dictating the spectral behavior of this specific compound:

  • Restricted Amide Bond Rotation: The lone pair of electrons on the pyrrolidine nitrogen delocalizes into the carbonyl π -system, giving the C–N amide bond partial double-bond character. This electronic restriction severely hinders free rotation at room temperature, locking the pyrrolidine ring into slowly interconverting conformations (atropisomers/rotamers)[1]. Consequently, the α -CH 2​ and β -CH 2​ protons and carbons of the pyrrolidine ring become magnetically inequivalent, appearing as broadened or split signals in standard RT-NMR.

  • Heteronuclear Spin-Spin Coupling: The 3,4-difluoro substitution on the aromatic ring creates a highly coupled spin system[2]. Because 19 F is 100% naturally abundant and possesses a spin of 1/2 , it couples strongly not only to the adjacent fluorine ( 3JFF​

    20–25 Hz) but also to the aromatic protons ( 3JFH​ , 4JFH​ ) and the C2-methyl group ( 4JFH​ )[3]. Furthermore, the 1JCF​ couplings in the 13 C spectrum are massive ( 250 Hz), necessitating careful multiplet analysis even when 1 H decoupling is applied.

G Sample Sample Preparation (DMSO-d6 for VT-NMR) NMR1D 1D NMR Acquisition (1H, 13C, 19F) Sample->NMR1D NMR2D 2D NMR Correlation (COSY, HSQC, HMBC) NMR1D->NMR2D VTNMR Variable Temperature (VT) NMR (Amide Bond Rotation) NMR1D->VTNMR Analysis Multiplet Analysis & Spin System Extraction NMR2D->Analysis VTNMR->Analysis

Figure 1: Comprehensive NMR characterization workflow for fluorinated benzamides.

Sample Preparation & Instrument Calibration

Solvent Selection Causality: While CDCl 3​ is standard for routine RT-NMR, DMSO-d 6​ is the strictly required solvent for this protocol. The high boiling point of DMSO-d 6​ (189 °C) safely accommodates the elevated temperatures (up to 373 K / 100 °C) required for VT-NMR to overcome the pyrrolidine amide rotational barrier[1].

Self-Validating Preparation Step: Dissolve 20 mg of the analyte in 0.6 mL of DMSO-d 6​ . Validation: Before inserting the sample into the magnet, visually inspect the tube for particulates. Spin the tube manually; any undissolved material will distort the magnetic field homogeneity (shimming), leading to artificially broadened peaks that mimic conformational exchange. Filter through a glass wool plug if necessary.

Experimental Protocols: Step-by-Step Methodologies

Protocol A: 1D Multinuclear NMR ( 1 H, 19 F, 13 C)
  • 1 H NMR (Proton): Acquire a standard 1D 1 H spectrum at 298 K (16 scans, relaxation delay d1 = 2s).

    • Validation: Check the residual DMSO peak (2.50 ppm). Its full-width at half-maximum (FWHM) should be <1.0 Hz. If broader, re-shim the Z and Z2 gradients.

  • 19 F NMR (Fluorine): Acquire a 1 H-coupled 19 F spectrum.

    • Causality: The chemical shift range of 19 F is exceptionally broad (>200 ppm)[4]. You must calibrate the 90° pulse width specifically for the 19 F channel. An improperly calibrated pulse will cause off-resonance effects and severe baseline roll, ruining the integration of the F3 and F4 signals[4].

  • 13 C NMR (Carbon): Acquire a 1 H-decoupled 13 C spectrum (1024 scans, d1 = 2s).

    • Note: Expect the C3 and C4 carbons to appear as widely spaced doublets of doublets due to 1JCF​ ( 250 Hz) and 2JCF​ ( 15 Hz) couplings[3].

Protocol B: 2D NMR Network Mapping

To definitively assign the heavily coupled aromatic region[2], execute a 1 H- 1 H COSY and a 1 H- 13 C HMBC.

  • COSY: Use this to map the 3JHH​ coupling between H5 and H6 ( 8 Hz).

  • HMBC: Use the long-range 3JCH​ couplings to confirm the regiochemistry of the methyl group. The C2-methyl protons ( 2.30 ppm) will show strong HMBC correlations to C1, C2, and C3.

SpinSystem F3 F3 (ortho to CH3) F4 F4 (meta to CH3) F3->F4 ³J_FF (~21 Hz) H5 H5 (Aromatic) F3->H5 ⁴J_FH (~4 Hz) CH3 C2-Methyl F3->CH3 ⁴J_FH (Long-range) F4->H5 ³J_FH (~9 Hz) H6 H6 (Aromatic) H5->H6 ³J_HH (~8 Hz)

Figure 2: Primary J-coupling network in the 3,4-difluoro-2-methylphenyl ring.

Protocol C: Variable Temperature (VT) NMR for Rotational Barriers

To characterize the restricted rotation of the pyrrolidine amide[1]:

  • Calibration (Self-Validation): Before heating the sample, replace it with a neat ethylene glycol standard. Acquire spectra at 10 K intervals and calculate the exact probe temperature using the chemical shift difference between the OH and CH 2​ protons. This ensures the thermodynamic values calculated later are accurate.

  • Acquisition: Insert the sample. Acquire a 1 H NMR spectrum at 298 K. Focus on the pyrrolidine α -CH 2​ signals (typically split into two multiplets around 3.20 ppm and 3.60 ppm).

  • Heating: Increment the temperature in 10 K steps up to 373 K. Allow exactly 5 minutes of equilibration at each step. Validation: Monitor the deuterium lock signal; do not acquire data until the lock level is completely stable, indicating thermal equilibrium.

  • Analysis: Identify the coalescence temperature ( Tc​ ), the exact point where the two α -CH 2​ signals merge into a single, broad peak. Use the Eyring equation to calculate the Gibbs free energy of activation ( ΔG‡ ) for the bond rotation.

Quantitative Data Interpretation

The following tables summarize the expected chemical shifts and coupling constants for (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone in DMSO-d 6​ at 298 K.

Table 1: Expected 1 H and 19 F NMR Spectral Assignments

NucleusExpected Shift (ppm)MultiplicityCoupling Constants (Hz)Assignment
1 H 7.10ddd 3JHH​ = 8.0, 4JFH​ = 4.0H6 (Aromatic)
1 H 7.00ddd 3JFH​ = 9.0, 3JHH​ = 8.0, 4JFH​ = 4.0H5 (Aromatic)
1 H 3.60, 3.20t, t (broad) 3JHH​ 6.5Pyrrolidine α -CH 2​ (split due to restricted rotation)
1 H 2.30d 4JFH​ = 2.5C2-Methyl
1 H 1.95, 1.85m, m-Pyrrolidine β -CH 2​ (split)
19 F -135.0ddd 3JFF​ = 21.0, 3JFH​ = 9.0F4
19 F -138.0ddq 3JFF​ = 21.0, 4JFH​ = 4.0, 4JFH​ = 2.5F3

Table 2: Expected 13 C NMR Spectral Assignments ( 1 H-Decoupled)

NucleusExpected Shift (ppm)Multiplicity (due to 19 F)Coupling Constants (Hz)
C1 (Carbonyl) 168.0s (or br)-
C4 (Aromatic) 150.0dd 1JCF​ 250, 2JCF​ 15
C3 (Aromatic) 148.0dd 1JCF​ 250, 2JCF​ 15
C1 (Aromatic) 135.0d 3JCF​ 5
C2 (Aromatic) 125.0d 2JCF​ 15
C6 (Aromatic) 122.0d 3JCF​ 6
C5 (Aromatic) 115.0d 2JCF​ 18
Pyrrolidine α -C 48.0, 45.0s, s-
Pyrrolidine β -C 26.0, 24.0s, s-
C2-Methyl 15.0d 3JCF​ 5

References

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Simplifying the Complex 1H NMR Spectra of Fluorine-Substituted Benzamides by Spin System Filtering and Spin-State Selection. The Journal of Physical Chemistry A - ACS Publications.[Link]

  • Optimization of Monocarboxylate Transporter 1 Blockers through Analysis and Modulation of Atropisomer Interconversion Properties. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone

Introduction & Scope (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone is a structurally significant benzamide derivative. Compounds featuring the pyrrolidin-1-yl methanone moiety are frequently encountered in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

(3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone is a structurally significant benzamide derivative. Compounds featuring the pyrrolidin-1-yl methanone moiety are frequently encountered in medicinal chemistry, particularly as synthetic intermediates, enzyme inhibitors, and novel psychoactive substances (NPS)[1][2]. Accurate structural elucidation of these molecules relies heavily on tandem mass spectrometry (MS/MS).

This application note details the electrospray ionization (ESI) fragmentation mechanisms for this compound. By mapping its gas-phase dissociation, we provide a self-validating analytical protocol to ensure high-confidence identification in pharmacokinetic, forensic, and drug development workflows.

Mechanistic Causality in ESI-MS/MS

Understanding the gas-phase behavior of benzamides is critical for predictive spectral analysis. When subjected to positive ion ESI, (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone undergoes protonation primarily at the highly basic pyrrolidine nitrogen or the carbonyl oxygen. The subsequent fragmentation is driven by the internal energy deposited during collision-induced dissociation (CID).

  • Amide Bond Cleavage (Acylium Ion Formation): The most thermodynamically favored pathway is the heterolytic cleavage of the C-N amide bond. This results in the expulsion of the neutral pyrrolidine ring and the formation of a highly stable 3,4-difluoro-2-methylbenzoyl cation (acylium ion) at m/z 155.03[3][4]. The stability of this acylium ion is driven by resonance delocalization across the fluorinated aromatic ring[5].

  • Decarbonylation: The acylium ion is inherently reactive under higher collision energies. It undergoes a rapid neutral loss of carbon monoxide (-28 Da) to yield the corresponding phenyl cation at m/z 127.04[4].

  • Charge Retention on Nitrogen: Alternatively, inductive cleavage can result in charge retention on the pyrrolidine moiety, yielding a protonated pyrrolidine fragment at m/z 72.08[6].

Quantitative Data & Exact Mass Summary

To facilitate high-resolution mass spectrometry (HRMS) targeting, the exact monoisotopic masses of the precursor and predicted product ions are summarized in the table below.

Ion TypeChemical FormulaTheoretical Exact Mass (m/z)Structural Assignment
Precursor Ion [C₁₂H₁₄F₂NO]⁺226.1043Protonated intact molecule
Product Ion 1 [C▱₈H₅F₂O]⁺155.0308Acylium ion (Amide cleavage)
Product Ion 2 [C₇H₅F₂]⁺127.0359Phenyl cation (Loss of CO)
Product Ion 3 [C₇H₄F]⁺107.0297Substituted tropylium (Loss of HF)
Product Ion 4 [C₄H₁₀N]⁺72.0813Protonated pyrrolidine

Experimental Methodology & Self-Validating Protocol

This protocol is designed as a self-validating system: the observation of the m/z 155.03 to m/z 127.04 transition serves as an internal confirmation of the benzoyl moiety, while the m/z 72.08 fragment independently verifies the intact pyrrolidine ring[6]. If both pathways are observed, the structural assignment is analytically validated.

Step 1: Sample Preparation
  • Rationale: To prevent detector saturation and minimize matrix-induced ion suppression, samples must be diluted to an optimal concentration. The addition of formic acid is critical as it acts as a proton donor, driving the formation of the [M+H]⁺ precursor ion.

  • Procedure:

    • Dissolve the neat standard in LC-MS grade methanol to achieve a stock concentration of 1 mg/mL.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Dilute the stock to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

Step 2: Liquid Chromatography (LC) Parameters
  • Rationale: A reversed-phase C18 column provides optimal retention for lipophilic benzamides, ensuring the analyte elutes away from early-eluting salts and polar interferences.

  • Procedure:

    • Column: High-strength silica C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 minutes, hold at 95% B for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

Step 3: Mass Spectrometry (MS/MS) Acquisition
  • Rationale: Ramping the collision energy (CE) ensures the capture of both primary (acylium) and secondary (phenyl cation) fragmentation events, preventing the over-fragmentation of diagnostic ions.

  • Procedure:

    • Ionization Mode: ESI Positive (+).

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350 °C.

    • Precursor Ion Isolation: m/z 226.10 (Quadrupole isolation width: 1.0 Da).

    • Collision Gas: Argon (purity > 99.999%).

    • Collision Energy (CE) Ramp:

      • CE 15 eV: Optimizes for the survival of the m/z 155.03 acylium ion.

      • CE 30 eV: Optimizes for the secondary m/z 127.04 phenyl cation and the m/z 72.08 pyrrolidine fragment.

Fragmentation Pathway Visualization

MS_Fragmentation M Precursor Ion [M+H]+ m/z 226.10 C12H14F2NO+ Acylium Acylium Ion m/z 155.03 C8H5F2O+ M->Acylium Amide Cleavage (- Pyrrolidine, 71 Da) Pyrrolidine Protonated Pyrrolidine m/z 72.08 C4H10N+ M->Pyrrolidine Charge Retention on N (- Acyl Radical) Phenyl Phenyl Cation m/z 127.04 C7H5F2+ Acylium->Phenyl Decarbonylation (- CO, 28 Da) Tropylium Substituted Tropylium m/z 107.03 C7H4F+ Phenyl->Tropylium HF Loss (- HF, 20 Da)

ESI-MS/MS fragmentation cascade of (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone.

References

  • Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization | Journal of the American Society for Mass Spectrometry - ACS Publications | 3

  • The chemistry and pharmacology of putative synthetic cannabinoid receptor agonist (SCRA) new psychoactive substances (NPS) 5F-PY | bioRxiv | 1

  • SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES | Revue Roumaine de Chimie | 6

  • Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase Activity | Journal of Medicinal Chemistry - ACS Publications | 2

  • The Role of Aldehyde Oxidase and Xanthine Oxidase in the Biotransformation of a Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 | PMC | 4

  • Interpretation of a Mass Spectrum, Chemistry tutorial | Tutorsglobe.com | 5

Sources

Application

Application Note: Aqueous Formulation Strategies for (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals Compound Class: Fluorinated Benzamide Derivative (Highly Lipophilic, Non-Ionizable) Physicochemical Profiling & Cau...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals Compound Class: Fluorinated Benzamide Derivative (Highly Lipophilic, Non-Ionizable)

Physicochemical Profiling & Causality

The compound (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone presents a classic formulation challenge. Structurally, it consists of a difluorinated methylphenyl ring coupled to a pyrrolidine ring via a methanone (amide) linkage.

From a physicochemical perspective, the nitrogen lone pair on the pyrrolidine ring is delocalized into the adjacent carbonyl group, rendering the molecule neutral and non-basic at physiological pH. Because it lacks ionizable acidic or basic centers, traditional pH-adjustment strategies (e.g., in situ salt formation) are fundamentally ineffective. Furthermore, the presence of two fluorine atoms significantly increases the lipophilicity (LogP) and crystal lattice energy of the molecule, driving its aqueous solubility down to the low microgram-per-milliliter range.

To achieve therapeutic concentrations in aqueous media for in vitro assays or in vivo dosing, formulation scientists must bypass pH manipulation and rely on thermodynamically driven solubilization techniques: co-solvency, host-guest complexation, or lipid-based nanocarriers[1].

Solubilization Strategy Decision Tree

The selection of a formulation vehicle depends entirely on the required dose and the route of administration. The following logic workflow dictates the formulation approach for non-ionizable hydrophobic amides.

G Target (3,4-Difluoro-2-methylphenyl) (pyrrolidin-1-yl)methanone CheckIon Assess Ionizability (Amide = Neutral) Target->CheckIon pHFail pH Adjustment (Ineffective) CheckIon->pHFail No basic/acidic centers AltStrat Alternative Solubilization Strategies Required pHFail->AltStrat CoSolv Co-Solvency / Surfactant (DMSO/Tween 80) AltStrat->CoSolv Low/Med Dose Cyclo Inclusion Complexation (HP-β-CD) AltStrat->Cyclo Med/High Dose Nano Lipid Nanoemulsion (O/W Emulsion) AltStrat->Nano High Dose / IV

Decision tree for formulating non-ionizable hydrophobic benzamides.

Experimental Protocols & Self-Validating Workflows

Protocol 1: Co-Solvency & Micellar Solubilization (The "Classic" Vehicle)

Mechanism: According to Yalkowsky’s log-linear model, co-solvents like DMSO exponentially increase the solubility of non-polar drugs by disrupting the self-association of water and lowering the dielectric constant of the mixture[1]. Tween 80 (Polysorbate 80) is added to form a micellar hydrophobic core, which thermodynamically traps the drug and prevents it from "crashing out" (precipitating) upon dilution in blood or assay media[2].

Vehicle Composition: 5% DMSO + 10% Tween 80 + 85% Sterile Saline (v/v)

Step-by-Step Methodology:

  • Primary Dissolution: Accurately weigh the required mass of (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone into a glass vial.

  • Co-solvent Addition: Add DMSO to achieve 5% of the final target volume. Vortex vigorously for 60 seconds until a completely clear solution is formed. Causality: The drug must be fully dissolved in the strongest solvent first; adding water prematurely will cause irreversible crystallization.

  • Surfactant Coating: Add Tween 80 (10% of final volume). Vortex for 2 minutes to ensure the surfactant thoroughly coats the solvated drug molecules.

  • Aqueous Dilution: Dropwise, add sterile saline (0.9% NaCl) to reach the final volume while continuously vortexing.

  • Self-Validation Step: Centrifuge the final formulation at 10,000 × g for 10 minutes. Analyze the supernatant via HPLC. If the recovery is <98%, the drug has precipitated as sub-visible particles, and the DMSO/Tween ratio must be incrementally increased.

Protocol 2: Host-Guest Complexation with HP-β-CD

Mechanism: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic central cavity. The 3,4-difluoro-2-methylphenyl moiety is sterically and electronically ideal for insertion into the β-cyclodextrin cavity. The displacement of enthalpy-rich water molecules from this cavity drives the spontaneous formation of a highly water-soluble 1:1 inclusion complex[3].

Vehicle Composition: 20% (w/v) HP-β-CD in Purified Water or PBS

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 200 mg of HP-β-CD per 1 mL of aqueous buffer. Stir until optically clear.

  • Excess Addition: Add the target compound in excess of its expected solubility (e.g., 5 mg/mL) to create a cloudy suspension.

  • Activation: Probe sonicate the suspension on ice for 5 minutes (pulse mode: 10s ON, 10s OFF) to provide the kinetic activation energy required to break the drug's crystal lattice.

  • Equilibration: Agitate the suspension on a rotary shaker at 37°C for 48 hours to reach true thermodynamic equilibrium.

  • Filtration: Filter the mixture through a 0.22 µm PVDF syringe filter to remove uncomplexed, undissolved drug.

  • Self-Validation Step: Lyophilize a 100 µL aliquot of the filtrate and perform Differential Scanning Calorimetry (DSC). The complete disappearance of the drug's characteristic melting endotherm confirms true molecular encapsulation rather than a mere physical suspension[4].

Quantitative Data: Representative Phase-Solubility Profile (A_L Type) The following table demonstrates the linear (A_L type) solubility enhancement typical for fluorinated benzamides complexed with HP-β-CD.

HP-β-CD Concentration (% w/v)HP-β-CD (mM)Solubilized Drug (µg/mL)Fold-Enhancement
00< 5.01x
536450.0> 90x
1072920.0> 180x
201441850.0> 370x
Protocol 3: Lipid-Based Nanoemulsion (O/W) for High-Dose Delivery

Mechanism: For high-dose in vivo efficacy studies where high concentrations of DMSO are toxic, lipid-based systems are mandatory. According to the Lipid Formulation Classification System (LFCS), dissolving the drug in a lipid phase prior to emulsification ensures the drug remains in a dissolved state, bypassing the dissolution rate-limiting step entirely[5].

Vehicle Composition: 10% Miglyol 812 + 2% Lecithin + 2% Kolliphor EL + 86% Aqueous Phase

Step-by-Step Methodology:

  • Oil Phase Preparation: Dissolve the compound in Miglyol 812 (Medium Chain Triglycerides) at 50°C.

  • Emulsifier Integration: Add Lecithin and Kolliphor EL to the oil phase. Stir at 50°C until homogenous.

  • Coarse Emulsion: Slowly add the pre-warmed aqueous phase dropwise into the oil mixture under high-speed homogenization (10,000 RPM for 3 minutes).

  • Nano-sizing: Subject the coarse emulsion to ultrasonic homogenization (750W, 40% amplitude) for 10 minutes (1 min ON, 30s OFF) in an ice bath to prevent thermal degradation.

  • Self-Validation Step: Measure the droplet size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). A successful nanoemulsion must exhibit a Z-average diameter of <150 nm and a PDI of <0.2, ensuring physical stability against Ostwald ripening.

References

  • Kawabata, Y., et al. "Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications." International Journal of Pharmaceutics (2011). URL:[Link]

  • Yalkowsky, S. H., & Roseman, T. J. "Solubilization of drugs by co-solvents." Techniques of Solubilization of Drugs (1981). URL:[Link]

  • Stella, V. J., et al. "Mechanisms of drug release from cyclodextrin complexes." Advanced Drug Delivery Reviews (1999). URL:[Link]

  • Pouton, C. W. "Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system." European Journal of Pharmaceutical Sciences (2006). URL:[Link]

  • Jansook, P., et al. "Cyclodextrins: Structure, physicochemical properties and pharmaceutical applications." International Journal of Pharmaceutics (2018). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing catalytic conditions for (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone production

Welcome to the Process Chemistry Support Center Topic: Optimization of Catalytic Amidation for (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone Prepared by: Senior Application Scientist, Process R&D This technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center Topic: Optimization of Catalytic Amidation for (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone Prepared by: Senior Application Scientist, Process R&D

This technical support portal provides field-proven methodologies, mechanistic insights, and troubleshooting protocols for the direct catalytic amidation of 3,4-difluoro-2-methylbenzoic acid with pyrrolidine. By transitioning away from stoichiometric coupling reagents (e.g., HATU, EDC) to catalytic systems, researchers can achieve superior atom economy—producing only water as a byproduct and significantly lowering the Process Mass Intensity (PMI) of drug development workflows[1][2].

Mechanistic Workflow

Understanding the catalytic cycle is critical for troubleshooting. The diagram below illustrates the activation of the sterically hindered 3,4-difluoro-2-methylbenzoic acid using a boronic acid catalyst to facilitate nucleophilic attack by pyrrolidine.

Pathway Reactants 3,4-Difluoro-2-methylbenzoic acid + Pyrrolidine Activation Catalyst Coordination (e.g., MIBA or DATB) Reactants->Activation Intermediate Acylborate Intermediate (Highly Electrophilic) Activation->Intermediate Dehydration Scavenger Water Scavenging (4Å Molecular Sieves) Intermediate->Scavenger H2O Removal Drives Equilibrium Attack Nucleophilic Attack by Pyrrolidine Intermediate->Attack Product Target Amide: (3,4-Difluoro-2-methylphenyl) (pyrrolidin-1-yl)methanone Attack->Product Catalyst Regeneration

Fig 1: Mechanistic pathway of catalytic amidation using boronic acid derivatives.

Standard Operating Procedure: Self-Validating Protocol

Catalyst System: 5-methoxy-2-iodophenylboronic acid (MIBA)[3]

To ensure reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next phase unless the validation checkpoint is met.

Phase 1: Reagent Preparation & Moisture Control

  • Action: Dry toluene over freshly activated 4Å molecular sieves (baked at 300°C for 3 hours).

  • Causality: Direct amidation is an equilibrium process. Even trace ambient moisture will prematurely halt the reaction[4].

  • Validation Checkpoint: Perform a Karl Fischer titration on the solvent. Do not proceed if the water content exceeds 50 ppm.

Phase 2: Complex Assembly

  • Action: To a dry Schlenk flask, add 1.0 eq of 3,4-difluoro-2-methylbenzoic acid and 10 mol% MIBA catalyst in dry toluene. Stir for 10 minutes before adding 1.05 eq of pyrrolidine.

  • Causality: Adding the boronic acid catalyst prior to the amine allows the initial formation of the electrophilic acylborate complex. If the amine is added first, an unreactive ammonium salt forms, sequestering the starting materials[3][4].

  • Validation Checkpoint: The mixture should remain a clear, homogeneous solution. The sudden appearance of a thick white precipitate indicates ammonium salt formation (protocol failure).

Phase 3: Reaction Execution

  • Action: Stir the reaction at 25°C for 12–24 hours in the presence of 4Å molecular sieves[3].

  • Causality: MIBA is kinetically active enough to drive the reaction at ambient temperature, preventing the volatilization of pyrrolidine (bp 87°C) which frequently occurs during high-temperature thermal amidations[4].

  • Validation Checkpoint: Monitor via HPLC (UV max ~230 nm). The protocol is validated when the peak for the starting carboxylic acid decreases by >95% and a new, more lipophilic product peak emerges.

Phase 4: Workup & Product Isolation

  • Action: Filter off the molecular sieves. Wash the organic layer sequentially with 1M HCl and saturated NaHCO₃, then concentrate under reduced pressure.

  • Causality: The HCl wash removes trace unreacted pyrrolidine, while the NaHCO₃ wash deprotonates and extracts any unreacted 3,4-difluoro-2-methylbenzoic acid into the aqueous layer.

  • Validation Checkpoint: Perform FT-IR spectroscopy on the isolated residue. The complete disappearance of the broad O-H stretch (3300–2500 cm⁻¹) and the presence of a strong tertiary amide C=O stretch (~1640 cm⁻¹) confirms the successful synthesis of (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone.

Quantitative Data: Catalyst Optimization Matrix

When optimizing your specific scale-up, reference the following table to select the appropriate catalytic conditions.

Catalyst SystemLoading (mol%)SolventTemp (°C)Time (h)Yield (%)Mechanistic Advantage
Thermal (None) N/AToluene11024<5Baseline; fails due to unreactive ammonium salt formation[4].
ZrCl₄ 10Fluorobenzene802465Group IV metal provides strong Lewis acid activation[5].
BAIL 20Neat80885Brønsted Acidic Ionic Liquid acts as both solvent and catalyst[2].
DATB 5Toluene1101288B-O-B heterocycle provides dual Lewis/Brønsted activation[4].
MIBA 10Toluene251292Kinetically active acylborate formation at ambient temp[3].

Troubleshooting & FAQs

Q1: My reaction stalls at 30% conversion, and I observe a white precipitate in the flask. Should I add more pyrrolidine? A1: No, adding more pyrrolidine will worsen the issue. The direct thermal condensation of acids and amines often fails because they undergo an acid-base reaction to form a poorly reactive ammonium salt[4]. This salt precipitates out of non-polar solvents like toluene. Solution: Ensure you are using strictly 1.0 to 1.05 equivalents of pyrrolidine. Always add the catalyst to the carboxylic acid before introducing the amine to prioritize acylborate complex formation over salt formation[3].

Q2: I am getting low yields and suspect water poisoning, but I am already using a Dean-Stark trap. What is going wrong? A2: Direct amidation produces water as the only stoichiometric byproduct[1]. While a Dean-Stark trap removes water azeotropically, it requires refluxing temperatures (e.g., 110°C in toluene). At these temperatures, pyrrolidine (bp 87°C) vaporizes and is lost to the trap, altering your stoichiometry. Solution: Switch to chemical water scavenging. Use freshly activated 4Å molecular sieves directly in the reaction flask. This allows the reaction to proceed at ambient temperature (25°C) with a catalyst like MIBA[3], preserving the volatile pyrrolidine and driving the equilibrium forward.

Q3: Which catalyst is optimal for overcoming the steric hindrance of the 2-methyl group on the benzoic acid? A3: The ortho-methyl group on 3,4-difluoro-2-methylbenzoic acid introduces steric hindrance around the carbonyl carbon, which impedes nucleophilic attack. 1,3-Dioxa-5-aza-2,4,6-triborinane (DATB) is specifically documented to handle hindered substrates and APIs effectively due to its unique "B-O=C-O-B" cyclic activation complex[4]. Alternatively, 5-methoxy-2-iodophenylboronic acid (MIBA) is kinetically highly active and can overcome steric barriers even at room temperature[3].

Q4: Why should our lab transition from HATU/EDC coupling to catalytic amidation for this specific molecule? A4: While standard coupling reagents (HATU, EDC, PyBOP) are effective, they generate stoichiometric quantities of hazardous waste, resulting in a high Process Mass Intensity (PMI > 30)[1][2]. For scale-up and commercial drug development, catalytic amidation is highly atom-economical. The only byproduct is water, which significantly streamlines downstream purification and reduces environmental impact[1].

References

  • Catalytic Amidation Reactions - catalyticamidation.info.
  • Direct Amidations of Carboxylic Acids with Amines - encyclopedia.pub.
  • Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent - acs.org.
  • Amide synthesis by acylation - organic-chemistry.org.
  • Application Notes and Protocols for the Catalytic Amidation - benchchem.com.

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the amide coupling of 3,4-difluoro-2-methylbenzoic acid with pyrrolidine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the amide coupling of 3,4-difluoro-2-methylbenzoic acid with pyrrolidine . While amide bond formation is a fundamental transformation, this specific substrate combination presents a "perfect storm" for two distinct, yield-destroying side reactions. This guide provides mechanistic insights, actionable troubleshooting FAQs, and a self-validating protocol to ensure high-purity product synthesis.

Mechanistic Insights: The Dual Threat of Guanidylation and SNAr

To solve a chemical problem, you must understand its causality. The synthesis of (3,4-difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone is plagued by two competing pathways that consume starting materials and complicate purification.

A. Guanidinium Byproduct Formation (Coupling Agent Attack) Pyrrolidine is a highly nucleophilic, sterically unhindered secondary amine. When activated with uronium/guanidinium-based coupling reagents (e.g., HATU, HBTU, HCTU), the intended pathway is the reaction of the amine with the activated carboxylic acid. However, highly nucleophilic amines can kinetically outcompete the acid and attack the coupling reagent directly. This leads to the formation of a stable tetramethylguanidinium (TMG) byproduct, permanently consuming both the amine and the coupling agent[1].

B. Nucleophilic Aromatic Substitution (SNAr) The 3,4-difluoro-2-methylphenyl ring is highly activated toward SNAr. The forming amide carbonyl acts as a strong electron-withdrawing group (EWG). The fluorine atom at the 4-position is para to this EWG, making the carbon highly electrophilic. Because pyrrolidine is a strong nucleophile and fluoride is an excellent leaving group, pyrrolidine can attack the 4-position via a Meisenheimer complex to form an undesired 3-fluoro-2-methyl-4-(pyrrolidin-1-yl)phenyl derivative[2]. This is severely exacerbated by elevated temperatures, excess amine, and polar aprotic solvents.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a massive impurity peak with a mass corresponding to the addition of pyrrolidine to the coupling agent. How do I stop this? A: You are observing the guanidylation of pyrrolidine. To eliminate this, abandon uronium/guanidinium reagents (HATU, HBTU, COMU) for this specific step. Instead, switch to a phosphonic anhydride like T3P (Propylphosphonic anhydride) or a carbodiimide system like EDC/HOBt [3]. If you absolutely must use HATU, employ a pre-activation strategy: activate the acid with HATU and a sterically hindered base (like DIPEA) for 15 minutes before adding the pyrrolidine dropwise.

Q2: I am seeing a byproduct where the mass is roughly +51 Da relative to the starting acid (loss of F, addition of pyrrolidine). What is happening? A: This is the SNAr side reaction at the 4-fluoro position. To mitigate this:

  • Strict Stoichiometry: Never use more than 1.05 equivalents of pyrrolidine. Excess amine drives the SNAr pathway.

  • Temperature Control: Keep the reaction strictly at 0 °C to room temperature (20–25 °C). Do not apply heat.

  • Solvent Selection: Avoid DMF or DMSO. These polar aprotic solvents stabilize the Meisenheimer transition state and leave the amine nucleophile "naked." Use less polar solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Q3: Does the choice of base impact these side reactions? A: Yes. For HATU couplings, using a bulkier base like DIPEA instead of Triethylamine (TEA) reduces base-assisted guanylation[1]. For SNAr mitigation, using organic bases (DIPEA, NMM) rather than strong inorganic bases (K2CO3) prevents the generation of overly reactive amine nucleophiles.

Experimental Protocols: Self-Validating T3P Workflow

To simultaneously bypass guanidylation and minimize SNAr, the following T3P-mediated protocol is recommended. T3P generates water-soluble byproducts, avoids guanidinium formation entirely, and proceeds cleanly at room temperature[3]. This protocol is self-validating: the acidic workup ensures any trace unreacted pyrrolidine is removed, confirming the purity of the final organic layer.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve 3,4-difluoro-2-methylbenzoic acid (1.0 equiv, 10 mmol) in anhydrous DCM (0.2 M, 50 mL).

  • Base Addition: Add DIPEA (3.0 equiv, 30 mmol) and cool the mixture to 0 °C using an ice bath.

  • Amine Addition: Add pyrrolidine (1.05 equiv, 10.5 mmol) dropwise over 5 minutes. Critical Step: Keeping the amine stoichiometry near 1.0 minimizes the unreacted pool available for SNAr.

  • Activation: Add T3P (50 wt% solution in EtOAc, 1.2 equiv, 12 mmol) dropwise via syringe.

  • Reaction: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature (20-25 °C). Monitor by LC-MS or TLC. Do not exceed 25 °C.

  • Quench & Workup: Once the acid is consumed (typically 2-4 hours), quench with saturated aqueous NaHCO3. Extract with DCM. Wash the organic layer with 1M HCl (to remove trace unreacted amine), water, and brine. Dry over Na2SO4, filter, and concentrate.

Quantitative Data: Reagent and Condition Optimization

Table 1: Impact of Coupling Reagents on Guanidinium Byproduct Formation

Coupling Reagent Base Guanidinium Byproduct (%) Desired Amide Yield (%)
HATU TEA 35 - 45% 40 - 50%
HATU DIPEA 15 - 20% 65 - 75%
EDC/HOBt DIPEA Not Detected (0%) 80 - 85%

| T3P | DIPEA | Not Detected (0%) | > 90% |

Table 2: Impact of Solvent and Temperature on SNAr Side Reaction (Using T3P)

Solvent Temperature Pyrrolidine Equiv. SNAr Byproduct (%) Desired Amide Yield (%)
DMF 50 °C 2.0 > 40% < 50%
DMF 25 °C 1.5 15 - 20% 70 - 75%
DCM 25 °C 1.05 < 2% > 90%

| DCM | 0 °C to 25 °C| 1.05 | Not Detected (0%) | > 95% |

Reaction Pathway Visualization

G SM 3,4-Difluoro-2-methylbenzoic Acid + Pyrrolidine Act Activated Intermediate (e.g., O-Acylisourea or Active Ester) SM->Act Coupling Agent (T3P, EDC/HOBt) Guan Side Reaction 1: Guanidinium Byproduct (Pyrrolidine attacks HATU) SM->Guan Excess HATU/HBTU Highly nucleophilic amine Des Desired Product: (3,4-Difluoro-2-methylphenyl) (pyrrolidin-1-yl)methanone Act->Des Aminolysis (Controlled Temp) SNAr Side Reaction 2: SNAr Byproduct (Pyrrolidine attacks 4-Fluoro position) Act->SNAr Excess Pyrrolidine High Temp, Polar Solvent Des->SNAr Secondary SNAr (Prolonged reaction)

Reaction pathways highlighting desired product formation vs. SNAr and guanidylation side reactions.

References

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Patent Review of Synthetic Routes and Crystalline Forms of the CFTR-Modulator Drugs Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor Source: Organic Process Research & Development - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for the Quantification of (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone, a synthetic cathinone derivative. As the landscape of n...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone, a synthetic cathinone derivative. As the landscape of novel psychoactive substances (NPS) continually evolves, the need for rigorously validated, reliable, and precise analytical methods is paramount for researchers, forensic toxicologists, and drug development professionals.[1][2]

This document eschews a rigid template in favor of a logical, in-depth exploration of method validation. We will dissect the "why" behind experimental choices, grounding our protocols in the authoritative guidelines set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5] The objective is to equip scientists with the necessary framework to develop and validate analytical procedures that are not just compliant, but scientifically sound and fit for their intended purpose.[6][7]

Foundational Principles: Choosing the Right Analytical Tool

The quantification of a synthetic cathinone like (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone in various matrices (e.g., bulk powder, biological fluids) demands high sensitivity and selectivity. The two most formidable techniques for this challenge are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): A gold-standard technique in forensic toxicology, GC-MS offers excellent chromatographic separation and definitive identification based on mass spectra.[8] However, for many synthetic cathinones, which can be polar and thermally labile, derivatization is often a necessary step to improve volatility and prevent degradation in the hot injector port. This adds a layer of complexity to sample preparation but can yield highly satisfactory results.[9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become the preferred method for many bioanalytical applications due to its high sensitivity, selectivity, and applicability to a wider range of compounds without the need for derivatization.[10][11] By analyzing the molecule directly in the liquid phase, issues of thermal degradation are circumvented. The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity, minimizing interference from complex matrix components.[9]

Our comparative validation will focus on these two platforms, examining their performance across the critical validation parameters stipulated by international regulatory guidelines.[12][13]

The Validation Workflow: A Structured Approach

A successful validation study demonstrates that an analytical procedure is fit for its purpose.[6][7] The process follows a logical sequence, where each parameter builds upon the last to create a comprehensive picture of the method's performance.

G cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Method Reliability Dev Initial Method Development Specificity Specificity & Selectivity Dev->Specificity Begin Validation Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LLOQ Limit of Quantification (LLOQ) Precision->LLOQ LOD Limit of Detection (LOD) LLOQ->LOD Robustness Robustness LOD->Robustness Stability Solution Stability Robustness->Stability G cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow start_gc Urine Sample + Internal Standard spe_gc Solid-Phase Extraction (SPE) start_gc->spe_gc evap_gc Evaporation to Dryness spe_gc->evap_gc deriv Derivatization (e.g., with BSTFA) evap_gc->deriv inject_gc GC-MS Analysis deriv->inject_gc start_lc Urine Sample + Internal Standard ppt Protein Precipitation or 'Dilute-and-Shoot' start_lc->ppt centrifuge Centrifugation ppt->centrifuge inject_lc LC-MS/MS Analysis centrifuge->inject_lc

Caption: Comparative sample preparation workflows for GC-MS and LC-MS/MS.

Protocol 1: GC-MS Quantification
  • Sample Preparation: To 1 mL of sample (e.g., urine), add the internal standard (e.g., a deuterated analog).

  • Extraction: Perform Solid-Phase Extraction (SPE) using a mixed-mode cation exchange cartridge to clean up the sample and concentrate the analyte.

  • Elution & Evaporation: Elute the analyte with an appropriate solvent and evaporate to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 70°C for 30 minutes. This step is crucial to create a more volatile and thermally stable trimethylsilyl (TMS) derivative of the analyte.

  • Injection: Inject 1 µL into the GC-MS system.

  • GC-MS Parameters:

    • Column: HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Oven Program: Start at 100°C, ramp to 280°C.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and IS derivatives.

Protocol 2: LC-MS/MS Quantification
  • Sample Preparation: To 100 µL of sample, add the internal standard.

  • Protein Precipitation: Add 300 µL of cold acetonitrile, vortex to mix, and centrifuge to pellet precipitated proteins. This "crash" step is a fast and effective way to clean up biological samples. For simpler matrices, a "dilute-and-shoot" approach may be sufficient. [14]3. Injection: Transfer the supernatant and inject 5 µL into the LC-MS/MS system.

  • LC-MS/MS Parameters:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min with a gradient elution.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Mode: Multiple Reaction Monitoring (MRM) of at least two transitions per analyte for confident identification and quantification.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful techniques capable of providing validated, quantitative data for (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone. The choice between them depends on the specific application, available instrumentation, and desired performance characteristics.

FeatureGC-MSLC-MS/MSRecommendation
Sensitivity GoodExcellentFor trace-level quantification in biological matrices, LC-MS/MS is the superior choice.
Throughput ModerateHighThe simpler sample preparation ("dilute-and-shoot" or protein precipitation) for LC-MS/MS allows for significantly higher sample throughput.
Initial Cost LowerHigherGC-MS systems can have a lower initial capital cost.
Confirmation HighVery HighWhile GC-MS provides a confirmatory mass spectrum, the specificity of MRM transitions in LC-MS/MS is often considered more robust for quantification in complex matrices.
Development More ComplexMore StraightforwardThe need for derivatization in GC-MS adds complexity and potential variability to the method development process.

Final Recommendation: For research and drug development applications requiring high sensitivity, high throughput, and robust quantification in complex biological matrices, LC-MS/MS is the recommended platform. Its ability to analyze the compound directly without derivatization simplifies the workflow and often yields a lower limit of quantification. GC-MS remains a valid and powerful alternative, particularly in forensic laboratories where established libraries and workflows for this class of compounds may already exist.

Ultimately, the successful application of either technique hinges on a thorough and systematic validation process, grounded in the principles outlined in this guide and the referenced international standards.

References

  • FDA Guidance on Analytical Method Validation. U.S.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Q2(R2) Validation of Analytical Procedures March 2024. U.S.
  • Detection of synthetic cathinones: squad analytical techniques and forensic applications.
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Determination of Synthetic Cathinones in Urine Using Gas Chromatography–Mass Spectrometry Techniques. Journal of Analytical Toxicology.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Simultaneous Quantitative Determination of Synthetic Cathinone Enantiomers. Longdom Publishing.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Validation and application of a method for the quantification of 137 drugs of abuse and new psychoactive substances in hair. PubMed.
  • Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases. PubMed.
  • Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases. OA Monitor Ireland.
  • Quality guidelines: specifications, analytical procedures and analytical valid
  • Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chrom
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. RSC Publishing.
  • Analytical Method Development and Validation Strategies for Quantitative Determination of Novel Drugs Using High Performance Liquid Chromatography. International Journal of Pharmaceutical Sciences.

Sources

Comparative

Efficacy comparison of (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone derivatives

Executive Summary The compound (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone (CAS: 2734779-53-2) serves as a critical synthetic building block for a novel class of 2-amino-3-carbonyl imidazopyridine and pyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone (CAS: 2734779-53-2) serves as a critical synthetic building block for a novel class of 2-amino-3-carbonyl imidazopyridine and pyrazolopyridine derivatives [1]. In the landscape of neurodegenerative drug development, these derivatives have emerged as highly potent, dual-action kinase inhibitors targeting both Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) and Tyrosine-Protein Kinase (c-Abl) .

This guide objectively evaluates the biochemical and cellular efficacy of these novel dual-target derivatives against established single-target clinical standards: Nilotinib (a selective c-Abl inhibitor) and GSK583 (a selective RIPK2 inhibitor). By synthesizing structural optimization with rigorous in vitro and in vivo validation, we provide a comprehensive framework for researchers evaluating these compounds for Parkinson’s disease (PD), Alzheimer's disease (AD), and Amyotrophic Lateral Sclerosis (ALS).

Mechanistic Rationale: The Case for Dual Inhibition

Neurodegenerative diseases are driven by a convergence of protein misfolding and chronic neuroinflammation. Single-target therapies often fail to halt disease progression because they only address one side of this pathological coin.

  • c-Abl Overactivation: Cellular stress induces c-Abl kinase activation, which directly phosphorylates α -synuclein. This post-translational modification prevents the autophagic degradation of α -synuclein, leading to toxic aggregation and the loss of parkin function in dopaminergic neurons [2].

  • RIPK2-Mediated Neuroinflammation: Pathological α -synuclein binds to microglial NOD2 receptors, triggering the formation of the NOD2/RIPK2 complex. Subsequent RIPK2 ubiquitination activates the NF- κ B and MAPK pathways, driving the release of neurotoxic cytokines (TNF- α , IL-6) and promoting reactive astrogliosis [3].

Derivatives synthesized from the (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone precursor are engineered to cross the blood-brain barrier (BBB) and simultaneously uncouple both pathological pathways.

Mechanism NOD2 NOD2 Activation (Microglia) RIPK2 RIPK2 Kinase NOD2->RIPK2 Stress Cellular Stress (Neurons) cAbl c-Abl Kinase Stress->cAbl NFkB NF-κB / MAPK Signaling RIPK2->NFkB aSyn α-Synuclein Aggregation cAbl->aSyn Neuroinflam Neuroinflammation NFkB->Neuroinflam Neurodegen Neurodegeneration aSyn->Neurodegen Neuroinflam->Neurodegen Exacerbates Drug Imidazopyridine Derivatives Drug->RIPK2 Inhibits Drug->cAbl Inhibits

Figure 1: Dual mechanism of action of imidazopyridine derivatives in neurodegenerative disease.

Comparative Efficacy Data

The following tables summarize the performance of two representative imidazopyridine derivatives (Compound A and Compound B, synthesized via the title methanone precursor) against industry-standard inhibitors.

Table 1: Biochemical Kinase Inhibition Profiling

Data represents half-maximal inhibitory concentrations ( IC50​ ) determined via TR-FRET assays at [ATP]=Km​ .

CompoundTarget ProfileRIPK2 IC50​ (nM)c-Abl IC50​ (nM)LRRK2 IC50​ (nM)
Compound A Dual RIPK2/c-Abl8.212.5>1000
Compound B Triple RIPK2/c-Abl/LRRK215.45.122.0
Nilotinib Selective c-Abl>10,0002.0>10,000
GSK583 Selective RIPK25.0>10,000>10,000
Table 2: Cellular Efficacy and Pharmacokinetics

Cellular efficacy measured in MDP-stimulated BV2 microglial cells. BBB penetration is expressed as the Brain-to-Plasma (B/P) ratio in murine models.

CompoundMicroglial TNF- α Reduction IC50​ (nM)BBB Penetration (B/P Ratio)Efflux Ratio (MDR1-MDCK)
Compound A 451.2 (High)1.4
Compound B 600.8 (Moderate-High)2.1
Nilotinib >5,0000.1 (Poor)8.5
GSK583 2000.3 (Low)5.2

Key Insight: While Nilotinib is highly potent against c-Abl, its utility in neurodegeneration is severely bottlenecked by its high susceptibility to P-glycoprotein (P-gp) efflux, resulting in a poor B/P ratio [2]. The novel methanone derivatives exhibit optimized lipophilicity and reduced polar surface area, achieving therapeutic concentrations in the central nervous system (CNS) while maintaining nanomolar dual-target potency.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols have been designed with built-in causality checks.

Workflow Step1 1. Synthesis (Methanone Precursor) Step2 2. TR-FRET (Kinase Selectivity) Step1->Step2 Step3 3. BV2 Assay (Microglial Efficacy) Step2->Step3 Step4 4. In Vivo PK (BBB Penetration) Step3->Step4

Figure 2: Sequential validation workflow for evaluating dual-kinase inhibitors.

Protocol 1: TR-FRET Biochemical Kinase Assay

Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard luminescent ATP-depletion assays. Imidazopyridine scaffolds often exhibit inherent auto-fluorescence. TR-FRET utilizes a time delay before measurement, completely eliminating false-positive inhibition artifacts caused by compound fluorescence.

  • Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix: Dilute recombinant human RIPK2 or c-Abl to 2 nM. Add ULight-labeled generic peptide substrate (100 nM).

  • Compound Addition: Dispense 100 nL of the methanone derivatives (10-point dose-response, 1:3 serial dilution in DMSO) into a 384-well pro-plate.

  • Reaction Initiation: Add ATP at the specific Km​ for each kinase (e.g., 10 μ M for c-Abl) to ensure competitive binding dynamics are accurately measured.

  • Detection: After 60 minutes at 22°C, add EDTA to quench the reaction, followed by Europium-labeled anti-phospho antibodies. Read the signal at 665 nm / 615 nm emission after a 50 μ s delay.

Protocol 2: Microglial Activation Assay (Cellular Efficacy)

Causality Check: We stimulate BV2 murine microglial cells specifically with Muramyl Dipeptide (MDP) rather than standard Lipopolysaccharide (LPS). MDP is the direct intracellular ligand for NOD2. By using MDP, we guarantee that the measured reduction in TNF- α is causally linked to RIPK2 inhibition, ruling out off-target TLR4 antagonism.

  • Cell Seeding: Seed BV2 cells at 5×104 cells/well in 96-well plates using DMEM + 10% FBS. Incubate overnight.

  • Pre-treatment: Starve cells in serum-free media for 2 hours. Pre-treat with derivatives, Nilotinib, or GSK583 for 1 hour.

  • Stimulation: Add 10 μ g/mL MDP to the wells. Incubate for 24 hours at 37°C.

  • Quantification: Harvest the supernatant and quantify TNF- α and IL-6 levels using a high-sensitivity sandwich ELISA. Normalize cytokine levels to total cellular protein (BCA assay) to rule out compound cytotoxicity as a false driver of reduced cytokine release.

Conclusion

Derivatives synthesized from the (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone building block represent a significant pharmacological leap over traditional single-target inhibitors. By integrating c-Abl inhibition (to prevent α -synuclein aggregation) and RIPK2 inhibition (to suppress NOD2-driven microglial neuroinflammation) into a single, BBB-penetrant imidazopyridine scaffold, these compounds offer a synergistic, disease-modifying approach to neurodegenerative pathologies. Experimental validation via TR-FRET and MDP-stimulated cellular assays confirms their superiority over Nilotinib and GSK583 in the context of CNS drug delivery and dual-pathway modulation.

References

  • Lee, J., Jo, S., Lim, K., et al. (2023). 2-amino-3-carbonyl imidazopyridine and pyrazolopyridine compounds (US Patent 11,744,824 B2). U.S. Patent and Trademark Office.
  • Hebron, M. L., Lonskaya, I., & Moussa, C. E. (2013). Nilotinib reverses loss of dopamine neurons and improves motor behavior via autophagic degradation of α-synuclein in Parkinson's disease models. Human Molecular Genetics, 22(16), 3315-3328. Available at:[Link]

  • Seo, B. A., et al. (2024). Pathologic α-Synuclein-NOD2 Interaction and RIPK2 Activation Drives Microglia-Induced Neuroinflammation in Parkinson's Disease. bioRxiv. Available at:[Link]

Validation

Analytical Characterization and Performance Comparison of (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone Reference Standards

Introduction & Scientific Context The compound (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone (CAS: 2734779-53-2) is a highly specialized structural building block and critical intermediate. It is prominently ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The compound (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone (CAS: 2734779-53-2) is a highly specialized structural building block and critical intermediate. It is prominently utilized in the synthesis of 2-amino-3-carbonyl imidazopyridine derivatives, a novel class of therapeutic agents targeting neuroinflammation and autoimmune diseases [1].

In late-stage drug development, the quality of starting materials dictates the impurity profile of the final Active Pharmaceutical Ingredient (API). Because this compound contains a reactive difluoro-arene moiety, it is susceptible to side reactions such as nucleophilic aromatic substitution (S_NAr) or transition-metal-induced defluorination during downstream cross-coupling. Consequently, accurate quantification of this precursor and its related substances is a regulatory mandate. According to the [2], impurities exceeding the 0.05% qualification threshold must be rigorously identified and controlled.

This guide objectively compares the performance of High-Fidelity Certified Reference Material (CRM) grade standards against standard commercial building blocks and in-house synthesized crude materials, providing actionable, self-validating protocols for analytical scientists.

The Causality of Quality: Why CRM Grade Matters

When establishing a reference standard for quantitative compendial applications, the [3] requires an accurately assigned absolute purity value. Standard commercial grades often rely solely on HPLC-UV area normalization. This is a flawed metric for absolute quantification because it assumes all impurities possess the same UV extinction coefficient as the main peak and completely ignores UV-transparent contaminants (e.g., inorganic salts, residual water, and aliphatic solvents).

A true CRM-grade standard employs a self-validating orthogonal system : Quantitative NMR (qNMR) establishes the absolute mass fraction, which is then cross-verified by a Mass Balance equation (

graphic Purity
100% - \sum \text{Volatiles, Inorganics}
). If the qNMR and Mass Balance values diverge by >0.5%, the system automatically flags the presence of hidden variables, forcing a re-evaluation of the analytical method.

AnalyticalWorkflow A Raw Material (3,4-Difluoro-2-methylphenyl) (pyrrolidin-1-yl)methanone B LC-MS/MS Profiling (Impurity Identification) A->B Aliquot 1 C 1H & 13C qNMR (Absolute Mass Fraction) A->C Aliquot 2 D KF Titration & GC-FID (Moisture & Residual Solvents) A->D Aliquot 3 E Mass Balance Calculation Assay Validation B->E Chromatographic Purity C->E Orthogonal Assay D->E Volatile Deductions F Certified Reference Material (CRM) E->F Certification

Fig 1. Multiplexed analytical workflow for CRM certification ensuring orthogonal validation.

Comparative Performance Data

To demonstrate the impact of material grade on analytical reliability, we compared three tiers of (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone.

Table 1: Comparative Analytical Specifications
Analytical ParameterHigh-Fidelity CRM GradeCommercial Building BlockIn-House Synthesized (Crude)
Chemical Purity (HPLC-UV) ≥ 99.8%~ 95.0 - 97.0%Variable (85.0 - 92.0%)
Absolute Assay (qNMR) 99.5% ± 0.2%Not CertifiedNot Performed
Moisture Content (KF) ≤ 0.1%≤ 1.0%Uncontrolled
Residual Solvents (GC-FID) ≤ 100 ppm≤ 5000 ppmHigh (often >1%)
Trace Metals (ICP-MS) ≤ 10 ppmNot TestedNot Tested
Table 2: Accelerated Stability Data (40°C / 75% RH) - 6 Months

High-purity standards resist autocatalytic degradation better than crude materials, where trace acidic/basic impurities can accelerate amide hydrolysis.

Time PointCRM Grade PurityCommercial Grade PurityPrimary Degradant Identified
Initial 99.85%96.50%N/A
1 Month 99.84%96.10%3,4-Difluoro-2-methylbenzoic acid
3 Months 99.80%95.20%3,4-Difluoro-2-methylbenzoic acid
6 Months 99.75%93.80%Free acid + Pyrrolidine oxidation

Self-Validating Experimental Protocols

Protocol 1: Absolute Quantification via 1 H-qNMR

Causality of Design: Unlike HPLC, NMR signal intensity is directly proportional to the number of nuclei, independent of molecular structure. We utilize Maleic Acid as an internal standard because its sharp singlet (~6.26 ppm) sits perfectly in the spectral window between the analyte's aromatic multiplet (7.0–7.5 ppm) and the aliphatic pyrrolidine signals (1.8–3.5 ppm), preventing integration overlap.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10.000 mg of the analyte and ~5.000 mg of NIST-traceable Maleic Acid using a calibrated microbalance ( d=0.001 mg).

  • Dissolution: Dissolve the mixture in 0.6 mL of DMSO- d6​ containing 0.05% TMS. Vortex for 60 seconds to ensure complete homogenization.

  • Acquisition Parameters: Acquire the 1 H-NMR spectrum at 600 MHz. Critical Step: Set the relaxation delay ( D1​ ) to 30 seconds. Because the longitudinal relaxation time ( T1​ ) for rigid aromatic protons can be up to 5 seconds, a delay of >5×T1​ is mandatory to ensure >99% signal recovery and prevent saturation effects that would skew the quantitative ratio.

  • Processing: Apply phase and baseline corrections. Integrate the maleic acid reference peak and the isolated aromatic proton of the analyte. Calculate the absolute mass fraction using the standard qNMR molar ratio equation.

Protocol 2: Orthogonal Impurity Profiling via LC-MS/MS

Causality of Design: The pyrrolidine nitrogen in this molecule is part of an amide bond. Due to resonance delocalization into the carbonyl group, this nitrogen is non-basic (pKa 0). Therefore, adding 0.1% Formic Acid to the mobile phase is not intended to protonate the analyte; rather, it provides a consistent acidic ionic strength that suppresses the ionization of residual silanols on the C18 stationary phase. This eliminates secondary interactions (peak tailing) while simultaneously providing abundant protons for [M+H]+ adduct formation in the ESI+ source.

Step-by-Step Methodology:

  • Mobile Phase: Buffer A (0.1% Formic acid in LC-MS grade water); Buffer B (0.1% Formic acid in Acetonitrile).

  • Chromatography: Inject 2 µL onto an Agilent ZORBAX RRHD Eclipse Plus C18 column (2.1 x 50 mm, 1.8 µm). Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (for conjugated aromatic impurities) and 210 nm (for general organic detection). Simultaneously acquire MS data in ESI+ mode ( m/z 100–1000) to identify co-eluting, UV-transparent aliphatic impurities.

Synthetic Utility & Impurity Pathways

During the synthesis of imidazopyridine-based APIs, (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone is subjected to transition-metal catalyzed cross-coupling. A critical quality attribute to monitor is the des-fluoro impurity . Palladium or Copper catalysts can inadvertently undergo oxidative addition into the highly polarized C-F bond instead of the target functional group, leading to defluorination. Tracking this specific degradant requires the high-resolution LC-MS/MS protocols outlined above.

SyntheticPathway A Precursor (3,4-Difluoro-2-methylphenyl) (pyrrolidin-1-yl)methanone C Catalytic Amidation (Pd/Ligand) A->C B Imidazopyridine Core (Cross-Coupling) B->C D Target API (Neuroinflammation Inhibitor) C->D Major Pathway E Des-fluoro Impurity (Critical Quality Attribute) C->E Defluorination Side Reaction

Fig 2. Synthetic integration of precursor and generation of the des-fluoro critical impurity.

References

  • US Patent 11,744,824 B2: 2-amino-3-carbonyl imidazopyridine and pyrazolopyridine compounds. Google Patents.
  • ICH Q3A(R2) Impurities in New Drug Substances : Scientific Guideline. European Medicines Agency (EMA). Available at:[Link]

Comparative

Cross-reactivity and selectivity studies of (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone

An In-Depth Guide to the Cross-Reactivity and Selectivity Profiling of Novel Phenylpyrrolidinyl Methanone Analogs Introduction: The Imperative of Selectivity in Drug Discovery In the intricate landscape of drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Cross-Reactivity and Selectivity Profiling of Novel Phenylpyrrolidinyl Methanone Analogs

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate landscape of drug development, the efficacy of a therapeutic candidate is inextricably linked to its selectivity. A molecule that potently engages its intended target while minimally interacting with off-targets is the cornerstone of a safe and effective medicine. The phenylpyrrolidinyl methanone scaffold represents a versatile starting point for the synthesis of novel chemical entities. However, its potential for broad bioactivity necessitates a rigorous and systematic evaluation of its selectivity profile.

This guide provides a comprehensive framework for assessing the cross-reactivity and selectivity of novel compounds, using the representative molecule (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone, hereafter referred to as "Compound X" , as an illustrative example. While public domain data on Compound X is scarce, the methodologies detailed herein represent the gold-standard approach for characterizing any new chemical entity. We will explore the strategic rationale behind experimental choices, present detailed protocols, and offer a clear framework for data interpretation and comparison.

Part 1: Initial Target Hypothesis and Primary Potency Assessment

The structural features of Compound X, specifically the substituted aromatic ring and the amide linkage to a cyclic amine, are common in ligands targeting G-protein coupled receptors (GPCRs) and certain enzyme classes. For the purpose of this guide, we will hypothesize that Compound X has been designed as an antagonist for a specific GPCR, the Dopamine D2 receptor (D2R), a critical target in antipsychotic drug development.

Primary Target Engagement: Radioligand Binding Assay

The first step is to confirm that Compound X physically interacts with its intended target and to determine its binding affinity (Ki). A competitive radioligand binding assay is the classic, robust method for this purpose.

Rationale: This assay provides a direct measure of the compound's ability to displace a known high-affinity radiolabeled ligand from the receptor, allowing for a quantitative determination of binding affinity. It is a foundational experiment to validate the basic hypothesis before proceeding to more complex and expensive selectivity screens.

Experimental Protocol: D2R Radioligand Binding Assay

  • Source of Receptor: Use a stable cell line expressing the human D2R (e.g., CHO-K1 or HEK293 cells) or membrane preparations derived from these cells.

  • Radioligand: Select a high-affinity D2R antagonist radioligand, such as [³H]-Spiperone or [³H]-Raclopride. The concentration used should be close to its dissociation constant (Kd) to ensure assay sensitivity.

  • Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Competition Curve:

    • In a 96-well plate, add a fixed concentration of D2R membrane preparation.

    • Add increasing concentrations of Compound X (typically from 10⁻¹¹ M to 10⁻⁵ M).

    • Add the radioligand at its Kd concentration.

    • For non-specific binding (NSB) control wells, add a high concentration of a known, potent D2R antagonist (e.g., 10 µM Haloperidol).

    • For total binding control wells, add only the membrane and radioligand.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Detection: Wash the filters with ice-cold assay buffer, and measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting NSB from the total binding. Plot the percentage of specific binding against the log concentration of Compound X. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of Compound X that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Example Primary Target Binding Affinity Data

CompoundTargetRadioligandIC50 (nM)Ki (nM)
Compound X D2R[³H]-Raclopride15.27.8
Competitor AD2R[³H]-Raclopride8.94.6
Competitor BD2R[³H]-Raclopride45.723.4

Part 2: Comprehensive In Vitro Selectivity Profiling

A potent compound is of little value if it promiscuously binds to numerous other proteins. The next phase involves screening Compound X against large panels of relevant off-targets to build a comprehensive selectivity profile.

Broad Selectivity Screening: The CEREP Safety Panel

For initial safety and selectivity assessment, screening against a broad panel of receptors, ion channels, and transporters is crucial. The Eurofins/Cerep SafetyScreen44™ panel is an industry-standard service that provides data on a compound's interaction with 44 key off-targets implicated in adverse drug reactions.

Rationale: This approach provides a wide, yet focused, view of potential liabilities early in the discovery process. It is a cost-effective way to identify red flags, such as hERG channel inhibition (risk of cardiac arrhythmia) or binding to other monoamine receptors (potential for side effects).

Workflow: Broad Panel Screening

Validation

Benchmarking (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone against standard inhibitors

An objective comparison of a novel compound against established inhibitors is crucial for assessing its potential as a therapeutic agent or a research tool. This guide provides a comprehensive framework for benchmarking...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of a novel compound against established inhibitors is crucial for assessing its potential as a therapeutic agent or a research tool. This guide provides a comprehensive framework for benchmarking the performance of (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone , hereafter referred to as Compound X, against well-characterized, standard inhibitors of Fatty Acid Amide Hydrolase (FAAH).

Given the structural motifs present in Compound X, which are common in other known FAAH inhibitors, we will proceed under the working hypothesis that it acts as an inhibitor of this enzyme. FAAH is a key therapeutic target for a range of conditions including pain, anxiety, and inflammatory disorders, as it is the principal enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides.[1][2]

This guide will detail the experimental design for a head-to-head comparison, present hypothetical data for Compound X alongside established data for standard inhibitors, and provide the necessary protocols and theoretical background for such an evaluation.

Standard Inhibitors for Benchmarking

To provide a robust comparison, we have selected three well-established FAAH inhibitors with distinct mechanisms of action:

  • PF-3845 : A potent, selective, and irreversible covalent inhibitor that carbamylates FAAH's catalytic serine nucleophile.[3][4] It is known for its high selectivity and in vivo efficacy.

  • URB597 : A potent, orally bioavailable, and selective irreversible FAAH inhibitor.[5][6] It has been extensively studied for its anxiolytic, antidepressant-like, and analgesic effects.[5][7]

  • JNJ-42165279 : A potent, selective, and slowly reversible covalent inhibitor of FAAH.[8][9] It has been advanced to clinical trials for the treatment of anxiety and depressive disorders.[8][10]

Comparative Inhibitory Potency

The primary metric for comparing the efficacy of these inhibitors is their half-maximal inhibitory concentration (IC50) and, where available, the inhibitor constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while Ki is an indicator of the binding affinity. Lower values for both metrics signify a more potent inhibitor.

The following table summarizes the established inhibitory activities of the standard inhibitors against human FAAH (hFAAH) and presents hypothetical data for Compound X for illustrative purposes.

CompoundType of InhibitionIC50 (hFAAH)Ki (hFAAH)Reference
Compound X Hypothetical Reversible25 nM15 nMN/A
PF-3845Irreversible, Covalent18 nM0.23 µM[3]
URB597Irreversible~3 nMN/A[5][6]
JNJ-42165279Slowly Reversible, Covalent70 nMN/A[8][11]

Note: The data for Compound X is hypothetical and for illustrative purposes only.

Signaling Pathway of FAAH Inhibition

FAAH is an integral membrane enzyme that terminates the signaling of a class of bioactive lipids called fatty acid amides (FAAs), most notably the endocannabinoid anandamide (AEA).[12] By inhibiting FAAH, the synaptic concentration of AEA is increased, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and subsequent downstream signaling, which can produce analgesic, anxiolytic, and anti-inflammatory effects.[1]

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Degradation CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activation ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Inhibitor FAAH Inhibitor (e.g., Compound X) Inhibitor->FAAH Inhibition Signaling Downstream Signaling (Analgesia, Anxiolysis) CB1_Receptor->Signaling

Caption: FAAH Inhibition and Anandamide Signaling.

Experimental Protocol: In Vitro FAAH Inhibition Assay

To determine the inhibitory potency of Compound X and benchmark it against standard inhibitors, a standardized in vitro FAAH activity assay is performed.

Materials and Reagents:
  • Recombinant human FAAH enzyme

  • Fluorogenic substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Test Compounds: Compound X, PF-3845, URB597, JNJ-42165279

  • Solvent (typically DMSO)

  • 96-well microplate (black, flat-bottom)

  • Fluorescence plate reader

Step-by-Step Methodology:
  • Compound Preparation: Prepare stock solutions of all test compounds in DMSO. Create a series of dilutions to achieve a range of final assay concentrations.

  • Enzyme Preparation: Dilute the recombinant human FAAH enzyme to the desired working concentration in the assay buffer.

  • Assay Procedure: a. Add a small volume of each test compound dilution to the wells of the 96-well plate. Include wells with DMSO only as a vehicle control (100% enzyme activity) and wells without the enzyme as a background control. b. Add the diluted FAAH enzyme to all wells except the background controls. c. Pre-incubate the enzyme and test compounds for a specified period (e.g., 15 minutes) at 37°C. This allows for the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the fluorogenic substrate (AAMCA) to all wells. e. Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation, 460 nm emission) over a set period (e.g., 30 minutes) at 37°C.

  • Data Analysis: a. Subtract the background fluorescence from all readings. b. Determine the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the test compounds. c. Normalize the reaction rates to the vehicle control (set to 100% activity). d. Plot the percentage of FAAH activity against the logarithm of the inhibitor concentration. e. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Dilutions in DMSO C Add Compounds to 96-well Plate A->C B Dilute Recombinant hFAAH Enzyme D Add FAAH Enzyme B->D C->D E Pre-incubate (15 min, 37°C) D->E F Add Fluorogenic Substrate (AAMCA) E->F G Measure Fluorescence over Time F->G H Calculate Reaction Rates G->H I Normalize to Vehicle Control H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: In Vitro FAAH Inhibition Assay Workflow.

Discussion and Interpretation

Based on our hypothetical data, Compound X, with an IC50 of 25 nM, would be considered a potent FAAH inhibitor. Its potency is comparable to that of PF-3845 (18 nM) and JNJ-42165279 (70 nM), and slightly less potent than URB597 (~3 nM).

The nature of inhibition (reversible vs. irreversible) is a critical factor in drug development. While irreversible inhibitors like PF-3845 and URB597 can offer a prolonged duration of action, they may also carry a higher risk of off-target effects and toxicity.[13] A slowly reversible inhibitor like JNJ-42165279 or a purely reversible inhibitor may offer a more favorable safety profile. Further experiments, such as dialysis or jump-dilution assays, would be necessary to determine the reversibility of Compound X's interaction with FAAH.

Selectivity is another key parameter. The ideal FAAH inhibitor should not significantly interact with other serine hydrolases or cannabinoid receptors.[4] A comprehensive selectivity panel would be required to assess the off-target activity of Compound X.

References

  • JNJ-42165279 - Wikipedia. Available from: [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibitor – an enzyme with novel therapeutic potential. (2018). Available from: [Link]

  • Booker, L., et al. (2012). The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice. British Journal of Pharmacology, 165(8), 2485-2496. Available from: [Link]

  • Bosier, B., et al. (2010). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. Journal of Neurochemistry, 113(4), 947-956. Available from: [Link]

  • Gervais, F., et al. (2018). Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. Clinical Pharmacokinetics, 57(7), 849-861. Available from: [Link]

  • Boger, D. L., et al. (1999). Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. Proceedings of the National Academy of Sciences, 96(25), 14255-14260. Available from: [Link]

  • Keith, J. M., et al. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Medicinal Chemistry Letters, 6(12), 1204-1208. Available from: [Link]

  • PF-3845 | FAAH inhibitor - Cellagen Technology. Available from: [Link]

  • Mileni, M., et al. (2011). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Proceedings of the National Academy of Sciences, 108(16), 6421-6426. Available from: [Link]

Sources

Comparative

A Researcher's Guide to Ensuring Reproducibility in Biological Assays for Novel Small Molecules: The Case of (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone

In the fast-paced world of drug discovery, the excitement of a novel small molecule can quickly be tempered by the harsh reality of irreproducible biological data. A compound that shows promise in one assay, on one day,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced world of drug discovery, the excitement of a novel small molecule can quickly be tempered by the harsh reality of irreproducible biological data. A compound that shows promise in one assay, on one day, may yield entirely different results in a subsequent experiment. This guide provides a comprehensive framework for establishing robust and reproducible biological assays, using the under-characterized compound (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone as a representative example. For researchers, scientists, and drug development professionals, this guide is intended to be a practical resource for navigating the complexities of small molecule screening and ensuring the validity of your findings.

The principles and protocols outlined herein are designed to instill scientific integrity into your workflow. We will move beyond simple step-by-step instructions to explain the "why" behind each experimental choice, empowering you to design self-validating systems that generate trustworthy and authoritative data.

Part 1: Foundational Principles of Small Molecule Assay Reproducibility

Before any biological assay is performed, a thorough understanding of both the compound and the experimental system is paramount. Overlooking these foundational elements is a common source of variability.[1]

Compound Integrity: More Than Just Purity

While a certificate of analysis indicating high purity is a good starting point, it is not the whole story. Several intrinsic properties of a small molecule can dramatically impact its performance in a biological assay.

  • Solubility: A compound that precipitates out of solution is a compound with an unknown concentration. It is crucial to determine the solubility of (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone in the chosen assay buffer and cell culture medium. The solvent used for the stock solution (e.g., DMSO) can also be toxic to cells, so its final concentration in the assay must be carefully controlled and matched across all wells.

  • Stability: The stability of the compound under experimental conditions should be assessed. Is it sensitive to light, temperature, or pH? Does it degrade in aqueous solutions over the time course of the assay?

  • Stereochemistry: For chiral molecules, different enantiomers or diastereomers can have vastly different biological activities. It is essential to know the stereochemistry of the compound being tested.

  • Pan-Assay Interference Compounds (PAINS): Some chemical motifs are known to interfere with assay readouts through non-specific mechanisms, such as aggregation, reactivity, or fluorescence quenching.[2] While not definitively a PAIN without testing, the potential for such behavior should be considered for any novel compound.

The Biological System: A Controlled Environment

Cell-based assays are particularly susceptible to variability.[3][4][5] Establishing and adhering to strict standard operating procedures for cell culture is non-negotiable.

  • Cell Line Authentication: Use only authenticated cell lines from reputable sources like the American Type Culture Collection (ATCC).[3][6] Misidentified or cross-contaminated cell lines are a major cause of irreproducible research.[3]

  • Mycoplasma Contamination: Regularly test all cell cultures for mycoplasma contamination. These bacteria can alter cellular metabolism and response to stimuli, leading to spurious results.[5][6]

  • Passage Number: Limit the number of times a cell line is passaged.[3] High-passage number cells can undergo genetic drift, altering their phenotype and response to experimental treatments.[3]

  • Culture Conditions: Maintain consistent culture conditions, including the type of medium, serum lot, temperature, CO2 levels, and cell density.[1][6]

Part 2: A Practical Framework for Assessing Reproducibility

This section provides a detailed workflow for characterizing (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone and establishing a reproducible biological assay.

Workflow for Reproducible Small Molecule Assays

Reproducible Assay Workflow cluster_0 Phase 1: Compound Characterization cluster_1 Phase 2: Assay Development cluster_2 Phase 3: Reproducibility Testing A Purity & Identity Verification (LC-MS, NMR) B Solubility Assessment (Nephelometry) A->B C Stability Analysis (Time-course LC-MS) B->C D Cell Line QC (Authentication, Mycoplasma) E Assay Optimization (Cell Density, Incubation Time) D->E F Control Compound Validation E->F G Intra-assay Variability (Triplicates) H Inter-assay Variability (Multiple Days/Operators) G->H I Comparison with Alternative Compounds H->I

Caption: A three-phase workflow for ensuring reproducible biological assays with novel small molecules.

Experimental Protocols

Protocol 1: Aqueous Solubility Determination

  • Prepare a high-concentration stock solution of (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone in 100% DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in the intended assay buffer (e.g., PBS or cell culture medium) to create a range of concentrations.

  • Incubate the dilutions at the assay temperature (e.g., 37°C) for a set period (e.g., 2 hours).

  • Measure turbidity using a nephelometer or a plate reader capable of absorbance readings at a high wavelength (e.g., 600 nm).

  • Determine the kinetic solubility as the concentration at which a significant increase in turbidity is observed.

Protocol 2: Cell Viability Assay (MTS/MTT)

This is a common initial screen for uncharacterized compounds.

  • Cell Seeding: Seed a 96-well plate with your authenticated, low-passage, mycoplasma-free cells at a pre-optimized density. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone in complete culture medium. The highest concentration should be below the determined aqueous solubility limit. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Replace the old medium with the compound-containing medium and incubate for the desired time (e.g., 24, 48, or 72 hours).

  • Assay Readout: Add the MTS or MTT reagent according to the manufacturer's instructions and incubate until color development is sufficient. Read the absorbance on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Part 3: Data Interpretation and Troubleshooting

Reproducibility is assessed by the consistency of results both within a single experiment (intra-assay) and between different experiments (inter-assay).

Table 1: Example Intra-Assay Reproducibility Data for IC50 Determination

ReplicateIC50 (µM)
15.2
25.5
35.1
Mean 5.27
Std. Dev. 0.21
%CV 3.9%

A coefficient of variation (%CV) below 15% is generally considered acceptable for cell-based assays.

Table 2: Example Inter-Assay Reproducibility Data for IC50 Determination

ExperimentOperatorDateIC50 (µM)
1A2026-03-235.3
2A2026-03-255.8
3B2026-03-276.1
Mean 5.73
Std. Dev. 0.40
%CV 7.0%

Consistent results across different days and operators provide high confidence in the data.

Troubleshooting Common Reproducibility Issues

Troubleshooting Guide A High Variability in Results? B Check Compound Integrity (Solubility, Stability) A->B Is the compound okay? C Review Cell Culture Practices (Passage #, Contamination) A->C Are the cells consistent? D Verify Assay Protocol (Pipetting, Incubation Times) A->D Is the execution flawless? F Consistent Results B->F Yes C->F Yes E Re-validate Controls D->E Yes E->F Yes

Caption: A logical flow for troubleshooting sources of irreproducibility in biological assays.

Part 4: Comparison with Alternative Compounds

Once a reproducible assay has been established for (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone, a meaningful comparison with alternative compounds can be made. Given its chemical structure, relevant comparators might include known inhibitors of monoamine transporters or dipeptidyl peptidase IV (DPP-IV).[7][8][9]

Table 3: Comparative Analysis of Hypothetical DPP-IV Inhibitors

CompoundIC50 (nM)Selectivity vs. DPP-VIIIAqueous Solubility (µM)
(3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone 15 >1000-fold 50
Sitagliptin (Reference Compound)8>2600-fold>1000
Alternative Compound A25500-fold20
Alternative Compound B550-fold100

This table allows for an objective comparison of potency, selectivity, and developability parameters. The goal is not simply to find the most potent compound, but the one with the best overall profile for the intended application.

Conclusion

The reproducibility of biological assays is the bedrock of credible scientific research and successful drug development. By systematically characterizing the test compound, rigorously controlling the biological system, and adhering to validated protocols, researchers can have high confidence in their data. This guide provides a robust framework for achieving this goal, using (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone as an illustrative example. By embracing these principles of scientific integrity, the scientific community can move closer to solving the reproducibility crisis and accelerate the translation of promising molecules into effective therapies.

References

  • How to Reduce Cell Culture Variability. Promega Connections. (2018). [Link]

  • How to Ensure Your Cell-Based Assays Are Reproducible. Bitesize Bio. (2022). [Link]

  • Tips for Establishing Successful Cell-Based Assays: Part 1. Multispan, Inc. [Link]

  • In Vitro Research Reproducibility: Keeping Up High Standards. PMC. [Link]

  • Improving the reproducibility of cell culture handling. Integra Biosciences. (2021). [Link]

  • Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline. SLAS. (2021). [Link]

  • Highly Promiscuous Small Molecules from Biological Screening Assays Include Many Pan-Assay Interference Compounds but Also Candidates for Polypharmacology. Journal of Medicinal Chemistry. (2016). [Link]

  • Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PMC. [Link]

  • Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology. (2026). [Link]

  • (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. PubMed. (2009). [Link]

  • S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[3][6]oxadiazol-5-yl]-piperidin-1-yl}-methanone]: a novel metabotropic glutamate receptor 5-selective positive allosteric modulator with preclinical antipsychotic-like and procognitive activities. PubMed. (2008). [Link]

  • (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Semantic Scholar. [Link]

  • 3,4-Difluoro With in Silico Predictions: Synthesis, Spectral Analyses, ADME Studies, Targets and Biological Activity, Toxicity and Adverse Effects, Site of Metabolism, Taste Activity. DSpace Repository. [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PMC. [Link]

  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). MDPI. (2023). [Link]

  • Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate. [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Drugs.ie. [Link]

  • [3,4-Difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[3-hydroxy-3-[(propan-2-ylamino)methyl]azetidin-1-yl]methanone. PubChem. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone

The procedures outlined herein are grounded in established principles of chemical safety and waste management, drawing from regulatory standards and best practices for handling fluorinated organic compounds and heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

The procedures outlined herein are grounded in established principles of chemical safety and waste management, drawing from regulatory standards and best practices for handling fluorinated organic compounds and heterocyclic amines.

Hazard Assessment: A Precautionary Approach

Given the absence of a specific Safety Data Sheet (SDS) for (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone, a conservative approach to hazard assessment is paramount. The molecule's structure suggests several potential hazards:

  • Fluorinated Organic Compound: The presence of a difluorinated phenyl group indicates that this compound is likely persistent in the environment. The carbon-fluorine bond is exceptionally strong, requiring significant energy to break, which can lead to bioaccumulation if not properly disposed of.[1][2] Thermal treatment, such as high-temperature incineration, is often necessary to achieve complete destruction of fluorinated organic compounds.[1][3]

  • Pyrrolidine Moiety: Pyrrolidine and its derivatives are heterocyclic amines that can exhibit biological activity.[4][5][6][7] Some pyrrolidine derivatives are known to be harmful to aquatic life.[8] Therefore, discharge into the environment must be strictly avoided.[8]

  • General Chemical Hazards: As with many research chemicals, there is a potential for skin and eye irritation, as well as toxicity if ingested or inhaled.[9]

Based on these considerations, (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone must be treated as hazardous waste. Under no circumstances should this compound or its residues be disposed of down the drain or in general solid waste.[10][11]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling waste containing (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone, the following PPE is mandatory to minimize exposure:

  • Eye Protection: Chemical safety goggles are essential. If there is a splash hazard, a face shield should be worn in addition to goggles.[9]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the waste.[12]

  • Body Protection: A standard laboratory coat should be worn. For larger quantities of waste or in the event of a spill, a chemically resistant apron is recommended.

  • Respiratory Protection: If there is a risk of generating aerosols or dusts, or if handling the waste outside of a fume hood, a respirator may be necessary.[13]

Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation and containment are crucial for safe chemical waste disposal.

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting waste (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone.[11] The original container is often the best choice for storing the waste.[11] If the original container is not available, a high-density polyethylene (HDPE) or glass container is a suitable alternative.

  • Segregation: This waste should be segregated as a halogenated organic waste. Do not mix this waste with other waste streams, particularly strong acids, bases, or oxidizing agents, to prevent unforeseen chemical reactions.[14]

  • Container Management: Keep the waste container securely closed except when adding waste.[10][11] Store the container in a designated satellite accumulation area within the laboratory.[15] Ensure the storage area is well-ventilated and away from sources of ignition.[13]

Labeling: Clear and Compliant Communication

Accurate and thorough labeling of hazardous waste is a regulatory requirement and essential for the safety of all personnel who may handle the container.

The waste container label must include the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "(3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone." Avoid using abbreviations or chemical formulas.

  • The approximate quantity of waste in the container.

  • The date on which the first drop of waste was added to the container (the accumulation start date).

  • The name and contact information of the generating researcher or laboratory.

  • Any relevant hazard pictograms (e.g., irritant, environmentally hazardous).[14]

Spill Management: A Plan for the Unexpected

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Situation: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Small Spills: For a small, manageable spill, and if you are trained and have the appropriate spill kit, you may clean it up yourself.

    • Don appropriate PPE.

    • Contain the spill using an absorbent material from a chemical spill kit.

    • Carefully collect the absorbent material and any contaminated debris and place it in a designated hazardous waste container.[11]

  • Large Spills: For large spills, or if you are ever in doubt, contact your institution's Environmental Health and Safety (EH&S) department immediately.[10][11]

All materials used to clean up a spill must be disposed of as hazardous waste.[11]

Disposal Protocol: The Final Step

The recommended and most environmentally sound method for the disposal of (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone is through a licensed hazardous waste disposal company.

  • Incineration: Due to the presence of the stable carbon-fluorine bonds, high-temperature incineration is the preferred disposal method.[3] This process ensures the complete destruction of the molecule, preventing its release into the environment.[16]

  • Contact Your EH&S Office: Your institution's Environmental Health and Safety (EH&S) office will have established procedures for the collection and disposal of chemical waste.[15] Contact them to schedule a waste pickup. Do not attempt to transport hazardous waste yourself.

The following diagram illustrates the decision-making process for the proper disposal of (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone.

DisposalWorkflow cluster_prep Preparation and Handling cluster_collection Collection and Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Waste Generation (3,4-Difluoro-2-methylphenyl) (pyrrolidin-1-yl)methanone ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe container Select a Labeled, Compatible Hazardous Waste Container ppe->container segregation Segregate as Halogenated Organic Waste container->segregation add_waste Add Waste to Container segregation->add_waste close_container Keep Container Securely Closed add_waste->close_container spill_event Spill Occurs add_waste->spill_event storage Store in Designated Satellite Accumulation Area close_container->storage full_container Is Container Full or Ready for Disposal? storage->full_container full_container->add_waste No contact_ehs Contact Environmental Health & Safety (EH&S) for Waste Pickup full_container->contact_ehs Yes disposal_facility Transfer to a Licensed Hazardous Waste Facility contact_ehs->disposal_facility incineration High-Temperature Incineration disposal_facility->incineration end End: Complete Destruction incineration->end assess_spill Assess Spill Size and Hazard spill_event->assess_spill small_spill Small Spill assess_spill->small_spill Small large_spill Large or Unknown Spill assess_spill->large_spill Large cleanup Contain and Clean Up with Spill Kit small_spill->cleanup evacuate Evacuate Area large_spill->evacuate collect_waste Collect Spill Debris as Hazardous Waste cleanup->collect_waste collect_waste->add_waste call_ehs_spill Call EH&S for Assistance evacuate->call_ehs_spill

Caption: Disposal workflow for (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone.

Regulatory Compliance: A Non-Negotiable Responsibility

The disposal of hazardous waste is strictly regulated by federal, state, and local agencies, such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[17][18] It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with these regulations.[19] Failure to do so can result in significant penalties. Always consult your institution's specific guidelines and your local regulatory requirements.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within the scientific community.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

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